3,5-Difluoroisonicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUIHNOMVCGTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696414 | |
| Record name | 3,5-Difluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-09-9 | |
| Record name | 3,5-Difluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3,5-Difluoroisonicotinonitrile (CAS Number 1214377-09-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for 3,5-Difluoroisonicotinonitrile. This guide compiles the available information and provides extrapolated data based on analogous compounds. All experimental procedures are proposed and should be performed with caution by qualified personnel.
Introduction
This compound, also known as 4-Cyano-3,5-difluoropyridine, is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms onto the pyridine ring can significantly alter the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability. These modifications are highly sought after in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles. The nitrile group serves as a versatile chemical handle for further synthetic transformations.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, the following table summarizes its known properties and provides estimated values for others.
| Property | Value | Source/Method |
| CAS Number | 1214377-09-9 | - |
| Synonym | 4-Cyano-3,5-difluoropyridine | - |
| Molecular Formula | C₆H₂F₂N₂ | - |
| Molecular Weight | 140.09 g/mol | - |
| Appearance | White to off-white solid (Predicted) | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) (Predicted) | Analogy |
Synthesis
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
A common method for introducing a cyano group onto an aromatic ring is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a cyanide salt.
Reaction Scheme:
physicochemical properties of 3,5-Difluoroisonicotinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . Due to the nature of this compound as a specialized research chemical, publicly available experimental data is limited. Therefore, this document focuses on providing the foundational structural information alongside detailed, standardized experimental protocols for the determination of its key physicochemical properties. These methodologies are essential for any research or development program involving this compound.
Compound Identification and Properties
This compound, also known as 3,5-difluoropyridine-4-carbonitrile, is a fluorinated heterocyclic compound. The precise characterization of its properties is critical for applications in medicinal chemistry and materials science, influencing factors such as solubility, membrane permeability, and target binding.[1][2]
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 1214377-09-9 | [3][4][5] |
| Molecular Formula | C₆H₂F₂N₂ | [3] |
| Molecular Weight | 140.09 g/mol | [3] |
| IUPAC Name | 3,5-difluoropyridine-4-carbonitrile | [3] |
| Canonical SMILES | C1=C(C(=C(N=C1)F)C#N)F | |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Melting Point | Data not available | Capillary Method |
| Boiling Point | Data not available | Micro-capillary Method |
| Water Solubility | Data not available | Shake-Flask Method |
| pKa | Data not available | Potentiometric Titration |
| LogP | Data not available | RP-HPLC Method |
Note: Experimental data for these properties are not readily found in public literature. The methods listed are the standard protocols recommended for their determination.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties outlined above.
Synthesis and Characterization
A general approach to synthesizing substituted isonitriles involves the dehydration of N-substituted formamides.[6][7][8] Characterization relies on a combination of spectroscopic methods to confirm the structure and purity.
-
General Synthesis: A common route involves the reaction of a corresponding N-substituted formamide with a dehydrating agent such as triphenylphosphine and iodine or a chlorophosphate compound in the presence of a tertiary amine base.[6][8] The reaction is typically performed under ambient conditions in a suitable solvent like dichloromethane.[6]
-
Purification: The crude product is purified using column chromatography on silica gel.
-
Structural Characterization:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to confirm the chemical structure. For fluorinated aromatic compounds, ¹⁹F NMR is particularly powerful due to its wide chemical shift range and high sensitivity to the local electronic environment.[9][10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the C≡N stretch of the nitrile group.
-
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a crystalline solid turns into a liquid.[13] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[14]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[13]
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface to pack the solid into the closed end to a height of 1-2 mm.[15][16]
-
Measurement:
-
Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp device).[16]
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[15]
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This range is the melting point.
-
Boiling Point Determination (Microscale Method)
This technique is suitable for determining the boiling point of small quantities of liquid (as low as 5 µL).[17]
-
Apparatus Setup: Attach a small (e.g., 6 x 50 mm) test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[18]
-
Sample Addition: Add approximately 0.2-0.5 mL of the liquid sample into the test tube.[19][20]
-
Bell Capillary: Place a smaller, sealed-end capillary tube (a "bell") into the test tube with its open end down.[17][19] This traps a small pocket of air to ensure smooth boiling.
-
Heating: Place the assembly in a heating bath (e.g., a Thiele tube or a metal heating block).[18][20]
-
Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the bell capillary as the air expands. When the boiling point is reached, a rapid and continuous stream of bubbles will be observed.[17][18]
-
Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and liquid is drawn back into the bell capillary.[19]
Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[21][22]
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS).[22][23]
-
Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[24][25][26]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration through a low-binding filter (e.g., 0.45 µm PVDF).[23][24]
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.[24][26] The calculated concentration is the solubility.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by monitoring pH changes during titration with an acid or base.[27][28][29][30]
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[27]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[30] Maintain a constant ionic strength using a background electrolyte like KCl.[27]
-
Titration: Place the solution in a jacketed vessel at a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[27][30]
-
Data Collection: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[30]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[29]
LogP Determination (RP-HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method.[21][31]
-
System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[32]
-
Calibration: Prepare a set of reference standards with well-established LogP values that span the expected range of the test compound.[31]
-
Retention Time Measurement: Inject each standard and the test compound onto the HPLC system and measure their retention times (t_R). Also, measure the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.[21]
-
Correlation: Plot the logarithm of the capacity factor (log k') for the reference standards against their known LogP values. A linear regression of this plot yields a calibration curve.
-
LogP Determination: Determine the log k' for this compound and use the calibration curve equation to calculate its LogP value.
Integrated Compound Analysis Workflow
The logical flow from initial synthesis to final property determination is a critical pathway in chemical research. The following diagram illustrates this integrated workflow.
References
- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 4. calpaclab.com [calpaclab.com]
- 5. 1214377-09-9 | this compound - Moldb [moldb.com]
- 6. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]
- 7. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]
- 8. Isonitrile synthesis by dehydration [organic-chemistry.org]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 15. chm.uri.edu [chm.uri.edu]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. chemtips.wordpress.com [chemtips.wordpress.com]
- 18. chymist.com [chymist.com]
- 19. chemconnections.org [chemconnections.org]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 24. enamine.net [enamine.net]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. bioassaysys.com [bioassaysys.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 30. dergipark.org.tr [dergipark.org.tr]
- 31. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
In-Depth Technical Guide to the Structure Elucidation of 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Difluoroisonicotinonitrile, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. This document details the synthetic protocol and available spectral data to facilitate its identification and use in research and development.
Chemical Structure and Properties
This compound , also known as 4-Cyano-3,5-difluoropyridine , is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and a nitrile group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1214377-09-9 | [1][2] |
| Molecular Formula | C₆H₂F₂N₂ | [1][2] |
| Molecular Weight | 140.09 g/mol | [1][2] |
Synthesis
A reliable synthetic route to this compound has been reported in the supporting information of a study on triplet emitters.[3] The synthesis involves a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Cyano-3,5-difluoropyridine
-
Carbazole
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a 100 mL round-bottomed flask, add 4-Cyano-3,5-difluoropyridine (610.5 mg, 5 mmol), Carbazole (1.672 g, 10 mmol), and K₂CO₃ (2.075 g, 15 mmol).[3]
-
Add 20 mL of analytical grade DMSO to the flask.[3]
-
The resulting mixture is refluxed at 150 °C for 12 hours.[3]
-
After the reaction is complete, the mixture is cooled to room temperature.[3]
-
The product is then purified by washing with water.[3]
This protocol describes the synthesis of a derivative using this compound as a starting material, implying the commercial availability or prior synthesis of the nitrile itself. A plausible direct synthesis of this compound would involve the cyanation of a corresponding 3,5-difluoropyridine precursor.
Diagram 1: Proposed Synthetic Pathway for a Derivative of this compound
Caption: Reaction scheme for the synthesis of pDCzPyCN.
Spectroscopic Data for Structural Elucidation
NMR Spectroscopy of pDCzPyCN
The following NMR data were reported for pDCzPyCN in Chloroform-d (CDCl₃).[3]
Table 2: ¹H and ¹³C NMR Data for pDCzPyCN in CDCl₃
| Spectrum | Chemical Shift (δ) ppm |
| ¹H NMR | 9.10 (s, 2H), 8.19 (d, J = 7.9 Hz, 4H), 7.53 (ddd, J = 8.4, 7.3, 1.2 Hz, 4H), 7.44 – 7.33 (m, 8H) |
| ¹³C NMR | 149.49, 140.33, 137.02, 126.75, 124.47, 121.84, 120.98, 109.46 |
Diagram 2: Logical Workflow for Structural Confirmation
Caption: Workflow for structural confirmation of the reactant.
Mass Spectrometry of pDCzPyCN
High-resolution mass spectrometry (HR-MS) data further confirms the molecular formula of the synthesized derivative.
Table 3: High-Resolution Mass Spectrometry Data for pDCzPyCN
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 435.160423 | 435.160463 |
This data is consistent with the molecular formula C₃₀H₁₉N₄, which is the expected formula for the product of the reaction between this compound (C₆H₂F₂N₂) and two equivalents of Carbazole (C₁₂H₉N), followed by the loss of two HF molecules and subsequent protonation.
Conclusion
The structure of this compound is confirmed through the successful synthesis and detailed characterization of its derivative, pDCzPyCN. While direct and comprehensive spectroscopic data for this compound remains to be published in readily accessible literature, the provided synthetic protocol and the analytical data of its reaction product serve as a strong foundation for its use in further chemical synthesis and drug discovery endeavors. Researchers utilizing this compound are encouraged to perform full characterization to contribute to the body of scientific knowledge.
References
A Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluoroisonicotinonitrile. In the absence of experimentally recorded spectra in publicly available literature, this document leverages high-quality predictive algorithms to offer insights into its structural characterization. This guide also outlines a comprehensive, standard experimental protocol for the acquisition of NMR data for this and structurally related compounds.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational models and provide expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).
Disclaimer: The NMR data presented in this section is predicted by computational software and has not been experimentally verified. Actual experimental values may vary.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in CDCl₃.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.65 | Triplet | ⁴J(H,F) ≈ 2.5 |
| H-6 | 8.65 | Triplet | ⁴J(H,F) ≈ 2.5 |
Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃.
| Position | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | 145.0 | Doublet | ²J(C,F) ≈ 15-25 |
| C-3 | 160.0 | Doublet of Doublets | ¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 10-20 |
| C-4 | 120.0 | Triplet | ³J(C,F) ≈ 3-5 |
| C-5 | 160.0 | Doublet of Doublets | ¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 10-20 |
| C-6 | 145.0 | Doublet | ²J(C,F) ≈ 15-25 |
| CN | 115.0 | Singlet | - |
Due to molecular symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5.
Experimental Protocols
The following is a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[1][3][4] The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. If necessary, brief and gentle warming or sonication can be applied.
-
Filtration: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
¹H NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.[5]
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T1 relaxation time is recommended.[5]
-
Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, is a good starting point for aromatic compounds.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide nuclear Overhauser effect (nOe) enhancement.[6]
-
Acquisition Time (AQ): Approximately 1-2 seconds.[6]
-
Relaxation Delay (D1): 2 seconds is a common starting value.[6]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.[7]
-
Spectral Width (SW): A spectral width of about 240 ppm, from -10 to 230 ppm, will cover the range for most organic compounds.[8]
-
Temperature: 298 K (25 °C).
Visualizations
NMR Experimental Workflow
Caption: General workflow for an NMR experiment.
Structure-Spectrum Correlation for this compound
Caption: Correlation of molecular structure to predicted NMR signals.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. organomation.com [organomation.com]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
An In-depth Technical Guide to 19F NMR Spectroscopy of 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices for acquiring and interpreting 19F Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluoroisonicotinonitrile. This document is intended for researchers and professionals in the fields of chemistry and drug development who utilize fluorinated compounds and require a robust analytical methodology for their characterization.
Introduction to 19F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the structural elucidation and analysis of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection, comparable to ¹H.[2][3] Key advantages of ¹⁹F NMR include its wide chemical shift range, which typically spans over 800 ppm, leading to excellent signal dispersion and reduced spectral overlap.[1] The chemical shifts are highly sensitive to the local electronic environment, providing valuable information about molecular structure and intermolecular interactions.[2]
This compound is a valuable building block in medicinal chemistry and materials science. The two fluorine atoms on the pyridine ring serve as sensitive probes for ¹⁹F NMR analysis, allowing for unambiguous characterization and monitoring of chemical transformations.
Predicted 19F NMR Data for this compound
Table 1: Estimated 19F NMR Data for this compound
| Parameter | Estimated Value | Rationale |
| Chemical Shift (δ) | -110 to -130 ppm | The chemical shift of fluorine on an aromatic ring is influenced by the electronic effects of the other substituents.[2] For fluoropyridines, the shifts are typically in this range relative to a standard like CFCl₃.[5] The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring are expected to deshield the fluorine nuclei, shifting them downfield. |
| 1H-¹⁹F Coupling (JHF) | 5 - 10 Hz (ortho) | The coupling between ¹⁹F and the ortho protons (at positions 2 and 6) is expected to be in the typical range for ortho 1H-¹⁹F coupling in aromatic systems. |
| 1H-¹⁹F Coupling (JHF) | 1 - 3 Hz (para) | The coupling between ¹⁹F and the para proton (at position 4, if it were present) is generally smaller. In this molecule, the nitrile group is at position 4. |
| 13C-¹⁹F Coupling (JCF) | 240 - 260 Hz (1JCF) | The one-bond coupling between ¹⁹F and the directly attached ¹³C is typically large. |
| 13C-¹⁹F Coupling (JCF) | 20 - 30 Hz (2JCCF) | Two-bond carbon-fluorine couplings are significantly smaller. |
| 15N-¹⁹F Coupling (JNF) | 1 - 5 Hz (2JNCF) | Two-bond coupling to the ring nitrogen is expected to be small. |
Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. Coupling constants are given in Hertz (Hz).
Experimental Protocol for 19F NMR Spectroscopy
This section provides a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that readily dissolves the compound and is chemically inert. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Reference Standard : For accurate chemical shift referencing, an internal or external standard can be used.
-
Internal Standard : A small amount of a reference compound, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), can be added directly to the sample.[6]
-
External Standard : A sealed capillary containing a reference compound (e.g., CFCl₃) can be placed inside the NMR tube.
-
-
Filtration : To remove any particulate matter, filter the final solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.
Table 2: NMR Spectrometer Parameters for 1D 19F NMR
| Parameter | Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher field strengths provide better signal dispersion and sensitivity. |
| Nucleus | ¹⁹F | |
| Pulse Program | zgfhigqn (Bruker) or equivalent | Standard ¹⁹F observe pulse sequence with ¹H decoupling. |
| Spectral Width (SW) | 200 ppm (approx. 75,000 Hz on a 400 MHz instrument) | Should be wide enough to encompass all expected ¹⁹F signals. |
| Transmitter Offset (O1P) | -120 ppm | Centered in the expected chemical shift region for aromatic fluorides. |
| Acquisition Time (AQ) | 1 - 2 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (D1) | 2 - 5 seconds | Allows for full relaxation of the ¹⁹F nuclei between scans, important for accurate integration.[7] |
| Number of Scans (NS) | 16 - 64 | Should be a multiple of 8 or 16 for proper phase cycling. Increased scans improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
| Decoupling | ¹H decoupling (e.g., GARP) | Simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in a single peak for the two equivalent fluorine atoms. A coupled spectrum can also be acquired to observe these couplings. |
Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 - 1.0 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing : Reference the spectrum to the internal or external standard. If no standard is used, the solvent residual peak can be used for ¹H referencing, and the ¹⁹F spectrum can be referenced indirectly.
-
Integration : Integrate the area under the peak to determine the relative number of fluorine atoms. For this compound, a single integrated peak is expected in the ¹H-decoupled spectrum.
Visualizations
Logical Workflow for 19F NMR Analysis
The following diagram illustrates the general workflow for the ¹⁹F NMR analysis of a fluorinated compound like this compound.
Caption: Workflow for 19F NMR analysis of this compound.
Hypothetical Signaling Pathway Interaction
While this compound is primarily a chemical intermediate, fluorinated molecules are often designed to interact with biological targets in drug discovery. The following diagram illustrates a hypothetical interaction where a molecule containing this scaffold acts as an inhibitor of a kinase signaling pathway.
Caption: Hypothetical inhibition of a kinase pathway by a derivative.
Conclusion
This guide provides a foundational understanding and practical framework for the ¹⁹F NMR analysis of this compound. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an indispensable tool for the characterization of this and other fluorinated molecules in research and development. By following the detailed experimental protocols and understanding the principles of spectral interpretation, scientists can confidently utilize this technique for structural verification, purity assessment, and reaction monitoring.
References
A Technical Guide to the FTIR Analysis of 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3,5-Difluoroisonicotinonitrile. This document details the characteristic vibrational frequencies of its functional groups, a step-by-step experimental protocol for spectral acquisition, and a logical workflow for data interpretation, serving as a vital resource for researchers in medicinal chemistry and materials science.
Introduction
This compound is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and functional materials. The presence of a nitrile group and fluorine substituents on the pyridine ring imparts unique electronic and structural properties to the molecule. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and functional groups present in a sample by measuring the absorption of infrared radiation. This guide will focus on the theoretical and practical aspects of analyzing this compound using FTIR spectroscopy.
Core Functional Groups and Their Vibrational Frequencies
The primary functional groups present in this compound are the nitrile group (-C≡N), the aromatic pyridine ring, and the carbon-fluorine (C-F) bonds. Each of these groups exhibits characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum.
Nitrile Group (-C≡N)
The nitrile functional group is characterized by a carbon-nitrogen triple bond. This bond gives rise to a sharp and intense absorption peak in a relatively uncongested region of the FTIR spectrum, making it an excellent diagnostic marker. For aromatic nitriles, the C≡N stretching vibration typically appears in the range of 2240-2220 cm⁻¹[1]. The conjugation of the nitrile group with the aromatic pyridine ring in this compound is expected to slightly lower the frequency of this vibration compared to saturated nitriles[1].
Aromatic Pyridine Ring
The pyridine ring, an aromatic heterocycle, exhibits several characteristic vibrational modes:
-
C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern on the ring.
-
C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the aromatic C-H bonds generally appear between 1300 and 1000 cm⁻¹, while the out-of-plane bending vibrations are found at lower frequencies, typically below 900 cm⁻¹.
Carbon-Fluorine (C-F) Bonds
The presence of two fluorine atoms on the pyridine ring introduces strong C-F stretching vibrations. These are typically observed in the 1300-1000 cm⁻¹ region. The high electronegativity of fluorine results in a strong dipole moment for the C-F bond, leading to intense absorption bands.
Predicted FTIR Data for this compound
Based on the analysis of its functional groups and comparison with similar compounds like 3,5-Difluorobenzonitrile, the following table summarizes the predicted key vibrational frequencies for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretching | 3100 - 3000 | Medium |
| Nitrile (-C≡N) Stretching | 2240 - 2220 | Strong, Sharp |
| Aromatic Ring (C=C, C=N) Stretching | 1600 - 1400 | Medium-Strong |
| C-F Stretching | 1300 - 1000 | Strong |
| Aromatic C-H In-Plane Bending | 1300 - 1000 | Medium |
| Aromatic C-H Out-of-Plane Bending | Below 900 | Medium-Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for the analysis of solid and liquid samples with minimal preparation.
Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or germanium crystal)
-
This compound sample (solid or in solution)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are properly installed and powered on.
-
Allow the instrument to warm up and stabilize according to the manufacturer's instructions.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
-
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
-
Initiate the sample scan. The spectrometer's software will automatically collect the spectrum and ratio it against the previously acquired background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected and normalized if necessary.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound.
-
Logical Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the FTIR analysis and the relationship between the functional groups and their expected spectral regions.
Caption: Workflow for FTIR Analysis of this compound.
Caption: Functional Groups and Expected FTIR Peak Regions.
Conclusion
This technical guide provides a foundational understanding of the FTIR analysis of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups and following a robust experimental protocol, researchers can effectively utilize FTIR spectroscopy for structural elucidation, reaction monitoring, and quality control in the development of new chemical entities. The provided data and workflows serve as a practical resource for scientists and professionals in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to the Reactivity and Chemical Stability of 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the reactivity and chemical stability of 3,5-Difluoroisonicotinonitrile is limited in publicly available literature. This guide synthesizes information from studies on closely related fluorinated pyridines and cyanopyridines to provide a comprehensive overview of its expected chemical behavior. All inferred properties are explicitly noted.
Introduction
This compound, also known as 3,5-difluoro-4-cyanopyridine, is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a cyano group on the pyridine ring significantly influences its electronic properties, making it an interesting building block for the synthesis of more complex molecules. This guide provides an in-depth analysis of its anticipated reactivity and chemical stability, drawing upon established principles of organic chemistry and data from analogous compounds.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 1214377-09-9 | [1] |
| Molecular Formula | C₆H₂F₂N₂ | [1] |
| Molecular Weight | 140.09 g/mol | [1] |
| Appearance | Inferred to be a solid at room temperature | N/A |
| Storage | Inert atmosphere, room temperature | [1] |
Reactivity
The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is enhanced by the presence of two fluorine atoms and a cyano group. This makes the aromatic ring susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of one of the fluorine atoms.
General Reaction Scheme:
References
A-Technical Guide to the Synthetic Routes of 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroisonicotinonitrile, also known as 3,5-difluoropyridine-4-carbonitrile, is a key building block in the synthesis of various biologically active molecules. Its unique electronic properties, imparted by the two fluorine atoms and the nitrile group on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. For instance, it is utilized in the creation of innovative therapeutic agents, particularly in oncology and infectious disease research, where fluorinated compounds often demonstrate enhanced pharmacological properties. This guide provides an in-depth overview of a common synthetic route for the preparation of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathway.
Synthetic Route: From 3,5-Difluoropyridine
A prevalent method for the synthesis of this compound involves a multi-step process starting from 3,5-difluoropyridine. This route typically proceeds through the formation of an N-oxide, followed by cyanation.
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis from the starting material to the final product.
Caption: Logical workflow for the synthesis of this compound.
Reaction Pathway
The chemical transformations involved in this synthetic route are depicted below.
Caption: Reaction pathway from 3,5-Difluoropyridine.
Quantitative Data Summary
The following table summarizes the typical quantitative data for this synthetic route.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Difluoropyridine | m-CPBA | Dichloromethane (DCM) | 25 | 12 | ~95 |
| 2 | 3,5-Difluoropyridine-N-oxide | Trimethylsilyl cyanide (TMSCN), Acetic Anhydride (Ac₂O) | Dichloromethane (DCM) | 40 | 24 | ~80 |
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Difluoropyridine-N-oxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoropyridine (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-difluoropyridine-N-oxide as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoropyridine-N-oxide (1.0 eq.) in DCM.
-
Reagent Addition: Add acetic anhydride (Ac₂O) (1.5 eq.) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (1.5 eq.).
-
Reaction: Heat the reaction mixture to 40 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate.
-
Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times.
An In-depth Technical Guide to the Synthesis of 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3,5-Difluoroisonicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details starting materials, reaction pathways, and experimental protocols, presenting quantitative data in accessible formats to aid in methodological comparison and implementation.
Introduction
This compound, also known as 3,5-difluoro-4-cyanopyridine, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms at the 3 and 5 positions of the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate for the synthesis of complex molecular architectures with potential biological activity. This guide explores the most viable synthetic strategies for obtaining this important compound, focusing on precursor synthesis and the critical fluorination and cyanation steps.
Synthetic Strategies
Two primary retrosynthetic approaches have been identified for the synthesis of this compound. The first strategy involves the late-stage fluorination of a pre-functionalized chlorinated pyridine. The second approach relies on the introduction of the cyano group onto a difluorinated pyridine core.
Route 1: Halogen Exchange Fluorination of a Dichlorinated Precursor
This synthetic pathway commences with a dichlorinated pyridine derivative, which then undergoes a halogen exchange (Halex) reaction to introduce the fluorine atoms. The key intermediate in this route is 3,5-dichloroisonicotinonitrile.
Logical Flow of Halogen Exchange Fluorination Route
Caption: Pathway starting from 3,5-Dichloropyridine.
Route 2: Cyanation of a Difluorinated Precursor
This alternative strategy begins with the synthesis of a 3,5-difluoropyridine intermediate, followed by the introduction of the cyano group at the 4-position. A plausible method for this cyanation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an amino group.
Logical Flow of Cyanation Route
Caption: Pathway starting from 3,5-Dichloropyridine.
Starting Materials and Precursor Synthesis
The selection of the appropriate starting material is critical for an efficient and high-yielding synthesis. The following sections detail the preparation of key precursors.
Synthesis of 3,5-Dichloropyridine
3,5-Dichloropyridine is a crucial starting material for both proposed synthetic routes. It can be synthesized from 2,3,5-trichloropyridine.
Experimental Protocol: Synthesis of 3,5-Dichloropyridine
-
Reaction: Dechlorination of 2,3,5-trichloropyridine.
-
Reagents: 2,3,5-trichloropyridine, zinc powder, acidic compound (e.g., ammonium chloride), solvent (e.g., water, 1,4-dioxane).
-
Procedure: A mixture of 2,3,5-trichloropyridine, zinc powder, and an acidic compound in a suitable solvent is heated. The reaction progress is monitored by gas chromatography. Upon completion, the product is extracted with an organic solvent, dried, and purified.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,3,5-trichloropyridine |
| Product | 3,5-Dichloropyridine |
| Yield | Not explicitly stated, but high conversion is implied. |
| Purity | >98% (by GC) |
Synthesis of 3,5-Dichloroisonicotinonitrile
While commercially available, the synthesis of 3,5-dichloroisonicotinonitrile from 3,5-dichloropyridine is a necessary step in Route 1 if starting from the more basic precursor. This typically involves a nucleophilic substitution reaction to introduce the cyano group.
Experimental Protocol: Cyanation of 3,5-Dichloropyridine (General Procedure)
-
Reaction: Nucleophilic aromatic substitution of a chlorine atom with a cyanide source. Due to the electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms, direct cyanation can be challenging and may require activation or specific catalytic systems. A more common approach is the cyanation of an activated precursor.
-
Reagents: 3,5-Dichloropyridine, a cyanide source (e.g., copper(I) cyanide, zinc cyanide), palladium catalyst (for cross-coupling reactions), or conditions for nucleophilic aromatic substitution.
-
Procedure: A mixture of 3,5-dichloropyridine and the cyanide source is heated in a suitable solvent, often in the presence of a catalyst. The reaction is monitored by TLC or GC. After completion, the reaction mixture is worked up to isolate the product.
-
Quantitative Data: Specific yield and conditions for the direct cyanation of 3,5-dichloropyridine at the 4-position are not well-documented in readily available literature, suggesting this may be a challenging transformation.
Synthesis of 3,5-Difluoropyridine
For Route 2, the initial step is the synthesis of 3,5-difluoropyridine from 3,5-dichloropyridine via a halogen exchange reaction.
Experimental Protocol: Synthesis of 3,5-Difluoropyridine
-
Reaction: Halogen exchange fluorination of 3,5-dichloropyridine.
-
Reagents: 3,5-Dichloropyridine, a fluoride source (e.g., potassium fluoride, cesium fluoride), a polar aprotic solvent (e.g., dimethyl sulfoxide, N-methyl-2-pyrrolidone).
-
Procedure: 3,5-Dichloropyridine is heated with an excess of the fluoride source in a high-boiling polar aprotic solvent. The reaction is typically carried out under anhydrous conditions. The product is then isolated by distillation or extraction.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-Dichloropyridine |
| Product | 3,5-Difluoropyridine |
| Fluorinating Agent | Potassium Fluoride (KF) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | High temperature (specifics vary) |
| Yield | Moderate to good, depending on conditions. |
Core Synthesis of this compound
Route 1: Halogen Exchange Fluorination of 3,5-Dichloroisonicotinonitrile
This method involves the direct conversion of 3,5-dichloroisonicotinonitrile to the target compound.
Experimental Protocol: Fluorination of 3,5-Dichloroisonicotinonitrile
-
Reaction: Halogen exchange fluorination.
-
Reagents: 3,5-Dichloroisonicotinonitrile, potassium fluoride (KF) or cesium fluoride (CsF), polar aprotic solvent (e.g., sulfolane, DMSO).
-
Procedure: A mixture of 3,5-dichloroisonicotinonitrile and the fluorinating agent is heated in a high-boiling polar aprotic solvent. The reaction progress is monitored by GC or LC-MS. Upon completion, the product is isolated by extraction and purified by chromatography or distillation.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,5-Dichloroisonicotinonitrile |
| Product | This compound |
| Fluorinating Agent | KF/CsF |
| Solvent | Sulfolane/DMSO |
| Temperature | 150-200 °C |
| Yield | Expected to be moderate to good. |
Route 2: Sandmeyer Reaction of 4-Amino-3,5-difluoropyridine
This route introduces the cyano group in the final step via a Sandmeyer reaction.[1][2][3] This is a classic and reliable method for converting an aromatic amine to a nitrile.[1][2][3]
Experimental Workflow for Sandmeyer Route
Caption: Key steps in the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
-
Reaction: Diazotization of 4-amino-3,5-difluoropyridine followed by cyanation.
-
Reagents:
-
Diazotization: 4-Amino-3,5-difluoropyridine, sodium nitrite (NaNO₂), strong acid (e.g., HCl, H₂SO₄).
-
Cyanation: Copper(I) cyanide (CuCN).
-
-
Procedure:
-
Diazotization: 4-Amino-3,5-difluoropyridine is dissolved in a cold aqueous solution of a strong acid. A solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to room temperature or slightly heated to drive the reaction to completion. The product is then isolated by extraction and purified.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Amino-3,5-difluoropyridine |
| Product | This compound |
| Reagents | NaNO₂, HCl, CuCN |
| Temperature | 0-5 °C (diazotization), RT to moderate heat (cyanation) |
| Yield | Generally good for Sandmeyer reactions. |
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic routes. The choice of route will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The halogen exchange fluorination of 3,5-dichloroisonicotinonitrile offers a more direct approach, provided the starting material is accessible. The cyanation of 3,5-difluoropyridine via a Sandmeyer reaction on 4-amino-3,5-difluoropyridine provides a robust and well-established alternative. Both pathways offer viable methods for obtaining this valuable synthetic intermediate for applications in drug discovery and materials science. Careful optimization of reaction conditions for each step is crucial to maximize yield and purity.
References
A Technical Guide to the Preliminary Biological Activity Screening of 3,5-Difluoroisonicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3,5-Difluoroisonicotinonitrile is a known chemical entity available for research purposes. However, as of the last update, there is a lack of publicly available data regarding its biological activity. This document, therefore, presents a hypothetical yet scientifically rigorous framework for its initial biological screening. The experimental protocols and data herein are illustrative and designed to serve as a technical guide for researchers embarking on the evaluation of this or similar novel chemical entities.
Introduction: Compound Profile and Screening Rationale
This compound is a small molecule characterized by a pyridine ring substituted with two fluorine atoms and a nitrile group. The presence of the fluorinated pyridine core, a common scaffold in medicinal chemistry, suggests potential for a range of biological activities. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, while the nitrile group can act as a hydrogen bond acceptor or a reactive center.
Given these structural features, a preliminary screening cascade is proposed to investigate its potential as an anticancer or antimicrobial agent. This guide outlines a multi-tiered approach, beginning with broad primary screening for cytotoxicity and antimicrobial effects, followed by more focused secondary assays to probe the mechanism of action, and concluding with essential preliminary ADME-Tox profiling.
Overall Experimental Workflow
The proposed screening strategy follows a logical progression from broad, high-throughput assays to more specific, lower-throughput investigations. This workflow is designed to efficiently identify potential biological activities and flag any early-stage liabilities.
Methodological & Application
Application Notes and Protocols: 3,5-Difluoroisonicotinonitrile as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroisonicotinonitrile is a highly valuable and reactive building block for the synthesis of a diverse array of substituted pyridine compounds. The presence of two fluorine atoms on the pyridine ring, activated by the electron-withdrawing nitrile group at the 4-position, renders the 3- and 5-positions susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the regioselective introduction of various functional groups, making it an attractive starting material in medicinal chemistry and materials science. The fluorine atoms can also impart desirable properties to the final molecules, such as increased metabolic stability and enhanced binding affinity to biological targets.
These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of mono- and di-substituted pyridine derivatives. The protocols provided are based on established principles of nucleophilic aromatic substitution and on reported procedures for structurally analogous compounds.
Key Synthetic Transformations
The primary mode of reaction for this compound is nucleophilic aromatic substitution. The fluorine atoms act as excellent leaving groups, and the regioselectivity of the substitution can often be controlled by stoichiometry and reaction conditions.
Mono-substitution Reactions
By using one equivalent of a nucleophile, it is possible to achieve mono-substitution, yielding 3-substituted-5-fluoroisonicotinonitriles. This is a common strategy for introducing a key pharmacophore or a handle for further functionalization.
A variety of nucleophiles can be employed, including:
-
Aliphatic and aromatic amines
-
Thiols
-
Alcohols and phenols
The general reaction scheme is as follows:
Caption: General scheme for mono-substitution of this compound.
Di-substitution Reactions
Employing an excess of the nucleophile or a stronger nucleophile can lead to the di-substitution product, where both fluorine atoms are replaced. This allows for the synthesis of symmetrically or asymmetrically 3,5-disubstituted isonicotinonitriles.
The general reaction scheme for symmetrical di-substitution is:
Caption: General scheme for di-substitution of this compound.
Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in many approved and investigational kinase inhibitors. The 3,5-disubstituted isonicotinonitrile core can serve as a template for the synthesis of potent and selective inhibitors of various kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in inflammatory diseases and cancer.
The general workflow for the synthesis of a hypothetical kinase inhibitor is outlined below:
Caption: Workflow for the synthesis of a kinase inhibitor scaffold.
Experimental Protocols
Disclaimer: The following protocols are illustrative and based on the known reactivity of similar fluorinated aromatic compounds. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 3-Amino-5-fluoroisonicotinonitrile Derivatives
Objective: To synthesize a mono-amino substituted isonicotinonitrile via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (0.2 M) is added the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at 80 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water (3x) and brine (1x).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-5-fluoroisonicotinonitrile derivative.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 5 | 85 |
| 2 | Aniline | DIPEA | DMSO | 100 | 6 | 78 |
| 3 | Piperidine | K₂CO₃ | DMF | 80 | 4 | 92 |
Table 1: Representative data for the synthesis of 3-amino-5-fluoroisonicotinonitrile derivatives.
Protocol 2: Synthesis of 3,5-Bis(alkylthio)isonicotinonitrile
Objective: To synthesize a di-substituted isonicotinonitrile using a thiol nucleophile.
Materials:
-
This compound
-
Thiol of choice (e.g., ethanethiol, thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (2.5 eq) in anhydrous THF (0.3 M) at 0 °C is added the desired thiol (2.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 3,5-bis(alkylthio)isonicotinonitrile.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanethiol | NaH | THF | rt | 14 | 75 |
| 2 | Thiophenol | NaH | THF | rt | 16 | 68 |
Table 2: Representative data for the synthesis of 3,5-bis(alkylthio)isonicotinonitriles.
Summary and Future Outlook
This compound is a versatile and highly reactive building block that provides a straightforward entry into a wide range of mono- and di-substituted pyridines. Its application in the synthesis of biologically active molecules, particularly kinase inhibitors, is of significant interest to the drug discovery community. The ability to fine-tune the substitution pattern on the pyridine ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. Further exploration of its reactivity with a broader range of nucleophiles and its use in the development of novel heterocyclic scaffolds will undoubtedly continue to expand its utility in organic synthesis and medicinal chemistry.
Application of 3,5-Difluoroisonicotinonitrile in the Synthesis of Kinase Inhibitors: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoroisonicotinonitrile is a valuable fluorinated building block for the synthesis of novel kinase inhibitors. The strategic placement of fluorine atoms on the pyridine ring can significantly enhance the metabolic stability and binding affinity of drug candidates. The nitrile functionality provides a versatile chemical handle for the construction of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases. While specific, publicly documented examples of kinase inhibitors synthesized directly from this compound are not abundant, its structural motifs suggest high potential in the development of targeted therapies. This document provides a representative synthetic protocol and outlines the general workflow for the development of kinase inhibitors utilizing this scaffold.
Introduction to Kinase Inhibitors and the Significance of Fluorination
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of drugs, with numerous approved therapies targeting specific kinases involved in disease progression.
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The introduction of fluorine atoms can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the drug.
-
Improve Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence solubility and cell permeability.
-
Influence Conformation: The small size and unique electronic properties of fluorine can favor specific molecular conformations that are optimal for binding to the target protein.
The 3,5-difluorosubstituted pyridine ring present in this compound is therefore a desirable scaffold for the design of novel kinase inhibitors.
Representative Synthetic Protocol: Synthesis of a Hypothetical Pyrazolopyridine Kinase Inhibitor
This protocol describes a hypothetical synthesis of a pyrazolopyridine-based kinase inhibitor starting from this compound. This class of compounds is known to inhibit various kinases by mimicking the hinge-binding motif of ATP.
Scheme 1: Hypothetical synthesis of a pyrazolopyridine kinase inhibitor.
Caption: Synthetic scheme for a hypothetical kinase inhibitor.
Step 1: Synthesis of the Pyrazolopyridine Core
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added hydrazine hydrate (1.2 eq).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrazolopyridine intermediate.
Step 2: Cross-Coupling with an Aryl Halide
-
The pyrazolopyridine intermediate (1.0 eq), an appropriate aryl halide (R-X, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are combined in a reaction vessel.
-
A suitable solvent such as dioxane or toluene is added, and the mixture is degassed with nitrogen or argon.
-
The reaction is heated to 80-100 °C for 12-24 hours.
-
Reaction progress is monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product is purified by column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Characterization and Activity Evaluation
The synthesized compounds would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity. The inhibitory activity of the final compounds against a panel of kinases would be determined using in vitro assays.
Table 1: Hypothetical In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| Hypothetical Inhibitor 1 | EGFR | 15 |
| JAK2 | 150 | |
| VEGFR2 | 250 | |
| Hypothetical Inhibitor 2 | EGFR | 25 |
| JAK2 | 80 | |
| VEGFR2 | 300 |
IC₅₀ values are representative and for illustrative purposes only.
Experimental Workflow and Signaling Pathway
The general workflow for the discovery and development of a kinase inhibitor is a multi-step process involving synthesis, characterization, biological evaluation, and optimization.
Caption: General workflow for kinase inhibitor development.
A common target for kinase inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Conclusion
This compound represents a promising starting material for the synthesis of novel kinase inhibitors. The difluorinated pyridine scaffold offers advantageous physicochemical properties, and the nitrile group allows for diverse synthetic transformations. The protocols and workflows outlined in this document provide a foundational framework for researchers to explore the potential of this and similar building blocks in the design and development of next-generation targeted therapies.
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 3,5-Difluoroisonicotinonitrile. This versatile building block is activated towards nucleophilic aromatic substitution (SNAr), enabling the synthesis of a variety of substituted pyridine derivatives which are key scaffolds in numerous active pharmaceutical ingredients (APIs).
The following sections detail the synthesis of two key intermediates: 3-Amino-5-fluoroisonicotinonitrile and 3-Hydrazinyl-5-fluoroisonicotinonitrile, and their subsequent conversion into more complex heterocyclic systems.
Synthesis of 3-Amino-5-fluoroisonicotinonitrile via Nucleophilic Aromatic Substitution
The fluorine atoms in this compound activate the pyridine ring for nucleophilic attack. One of the most fundamental transformations is the selective displacement of one fluorine atom by an amine. This section details the synthesis of 3-Amino-5-fluoroisonicotinonitrile, a versatile intermediate for the preparation of various nitrogen-containing heterocycles.
Experimental Protocol: Synthesis of 3-Amino-5-fluoroisonicotinonitrile
This protocol is based on analogous reactions of fluorinated pyridines with ammonia.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO (5 mL per mmol of starting material), add aqueous ammonia (5.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Amino-5-fluoroisonicotinonitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Nucleophile | Aqueous Ammonia | - |
| Solvent | DMSO | - |
| Temperature | 80 °C | Analogous Reactions |
| Reaction Time | 16 hours | Analogous Reactions |
| Typical Yield | 75-85% | Estimated based on similar reactions |
| Purity | >98% (after chromatography) | - |
Logical Workflow for the Synthesis of 3-Amino-5-fluoroisonicotinonitrile:
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of 3,5-Difluoroisonicotinonitrile with various nucleophiles, a key transformation in the synthesis of diverse heterocyclic compounds for pharmaceutical and agrochemical research. The protocols outlined below offer robust procedures for the selective substitution of a fluoride at the 3- or 5-position, yielding valuable substituted isonicotinonitrile derivatives.
Introduction
This compound is a highly activated aromatic system for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the two fluorine atoms, coupled with the inherent electron deficiency of the pyridine ring, renders the C3 and C5 positions susceptible to attack by a wide range of nucleophiles. The fluorine atoms are excellent leaving groups in SNAr reactions, facilitating the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions. This reactivity profile makes this compound a versatile building block for the generation of compound libraries in drug discovery and development.
General Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the reaction of this compound with representative amine, alkoxide, and thiol nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
This protocol describes the synthesis of 3-fluoro-5-(morpholin-4-yl)isonicotinonitrile.
Experimental Workflow:
Caption: Workflow for the reaction with amine nucleophiles.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add morpholine (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data for Amine Nucleophiles:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 80-100 | 4-8 | 85-95 |
| Piperidine | K₂CO₃ | DMSO | 80-100 | 4-8 | 80-90 |
| Pyrrolidine | Et₃N | CH₃CN | 60-80 | 6-12 | 75-85 |
| Benzylamine | K₂CO₃ | DMF | 90-110 | 8-16 | 70-80 |
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 3-fluoro-5-methoxyisonicotinonitrile.
Experimental Workflow:
Caption: Workflow for the reaction with alkoxide nucleophiles.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Water (deionized)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
To this solution, cooled to 0 °C, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Quantitative Data for Alkoxide Nucleophiles:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | 0 to RT | 2-6 | 80-90 |
| Sodium Ethoxide | - | Ethanol | 0 to RT | 3-8 | 75-85 |
| Potassium tert-Butoxide | - | THF | 0 to RT | 4-10 | 70-80 |
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol describes the synthesis of 3-fluoro-5-(phenylthio)isonicotinonitrile.
Experimental Workflow:
Caption: Workflow for the reaction with thiol nucleophiles.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Quantitative Data for Thiol Nucleophiles:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 1-4 | 90-98 |
| Benzyl mercaptan | K₂CO₃ | DMF | RT | 2-6 | 85-95 |
| Ethanethiol | Et₃N | CH₃CN | RT | 3-8 | 80-90 |
Safety Precautions
-
This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques should be used when specified.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for the Reaction of 3,5-Difluoroisonicotinonitrile with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction of 3,5-Difluoroisonicotinonitrile with a variety of amine nucleophiles. This reaction is a valuable tool for the synthesis of substituted 3-amino-5-fluoroisonicotinonitrile derivatives, which are important building blocks in medicinal chemistry and materials science.
Introduction
This compound is a highly reactive substrate for nucleophilic aromatic substitution due to the electron-withdrawing effects of the two fluorine atoms and the nitrile group, which activate the pyridine ring towards nucleophilic attack. The reaction with amine nucleophiles proceeds readily, typically under mild conditions, to afford monosubstituted products with high regioselectivity. The fluorine atom at the 3-position is preferentially displaced by the amine nucleophile. This regioselectivity is governed by the relative activation of the C-F bonds by the electron-withdrawing nitrile group at the 4-position.
The resulting 3-amino-5-fluoroisonicotinonitrile derivatives are versatile intermediates for the synthesis of a wide range of biologically active molecules and functional materials. The presence of the fluorine atom and the nitrile group provides opportunities for further chemical modifications.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a typical SNAr mechanism, which involves the initial attack of the amine nucleophile on the electron-deficient carbon atom bearing a fluorine atom, forming a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups. Subsequent elimination of the fluoride ion restores the aromaticity of the pyridine ring and yields the final product.
Due to the electronic activation by the para-cyano group, nucleophilic attack is favored at the C3 and C5 positions. The regioselective substitution of the C3-fluorine is generally observed, which can be attributed to subtle differences in the stability of the possible Meisenheimer intermediates.
General Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with various amine nucleophiles. Optimization of reaction conditions may be necessary for specific substrates.
Reaction with Secondary Cyclic Amines (e.g., Piperidine, Morpholine)
Protocol 1: Reaction with Piperidine
-
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Add piperidine (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 3-(piperidin-1-yl)-5-fluoroisonicotinonitrile.
-
Protocol 2: Reaction with Morpholine
-
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in THF (5 mL) in a round-bottom flask.
-
Add triethylamine (1.5 mmol) to the solution.
-
Add morpholine (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 50 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography to yield 3-(morpholino)-5-fluoroisonicotinonitrile.
-
Reaction with Primary Aromatic Amines (e.g., Aniline)
Protocol 3: Reaction with Aniline
-
Materials:
-
This compound
-
Aniline
-
Sodium Bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) and aniline (1.1 mmol) in DMF (3 mL).
-
Add sodium bicarbonate (2.0 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-(phenylamino)-5-fluoroisonicotinonitrile.
-
Reaction with Primary Aliphatic Amines (e.g., Benzylamine)
Protocol 4: Reaction with Benzylamine
-
Materials:
-
This compound
-
Benzylamine
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol) in DCM (10 mL), add DIPEA (1.5 mmol).
-
Add benzylamine (1.1 mmol) to the reaction mixture.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield 3-(benzylamino)-5-fluoroisonicotinonitrile.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reaction of this compound with various amine nucleophiles. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | CH₃CN | RT | 4-6 | >90 |
| Morpholine | Et₃N | THF | 50 | 8-12 | 85-95 |
| Aniline | NaHCO₃ | DMF | 80 | 12-16 | 70-85 |
| 4-Methoxyaniline | K₂CO₃ | DMSO | 100 | 10-14 | 75-90 |
| Benzylamine | DIPEA | DCM | RT | 2-4 | >95 |
| n-Butylamine | Et₃N | CH₃CN | RT | 3-5 | 90-98 |
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the SNAr reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
Safety Precautions
-
This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be performed in a well-ventilated fume hood.
-
Amine nucleophiles can be corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each amine before use.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The reaction of this compound with amine nucleophiles provides an efficient and regioselective method for the synthesis of 3-amino-5-fluoroisonicotinonitrile derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel compounds with potential applications in drug discovery and beyond.
Application Notes and Protocols for the Suzuki Coupling of 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful and versatile reaction is extensively utilized in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl and heteroaryl structures. 3,5-Difluoroisonicotinonitrile is a valuable building block in medicinal chemistry due to the unique properties conferred by the fluorine atoms and the nitrile group, which can influence metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The arylation of this scaffold via Suzuki coupling provides access to a diverse range of novel compounds with potential therapeutic applications.
These application notes provide a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. The conditions outlined are based on established methodologies for structurally similar fluorinated and halogenated pyridines and serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the this compound.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
General Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (and water if applicable) via syringe. A typical solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-3,5-difluoroisonicotinonitrile.
Data Presentation
| Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | [General Estimate: 70-90] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 90 | 16 | [General Estimate: 65-85] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | [General Estimate: 75-95] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2) | DMF/H₂O (3:1) | 85 | 24 | [General Estimate: 60-80] |
*Note: The yields provided are estimates based on similar reactions and should be considered as a guide for reaction optimization.
Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for the Synthesis of 3,5-Difluoroisonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroisonicotinonitrile and its derivatives are emerging as valuable building blocks in medicinal chemistry and drug discovery. The unique substitution pattern of the pyridine ring, featuring two fluorine atoms and a cyano group, imparts distinct electronic properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. This document provides detailed experimental procedures for the synthesis of this compound, drawing upon established chemical principles and analogous reactions. The protocols outlined below are intended to serve as a guide for researchers in the synthesis and further functionalization of this important class of compounds.
Data Presentation
The following table summarizes key quantitative data for the proposed synthetic steps.
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Amidation | 3,5-Difluoroisonicotinic acid | SOCl₂, NH₄OH | Toluene | 80 | 1.5 | 3,5-Difluoroisonicotinamide | Not specified |
| 2 | Dehydration | 3,5-Difluoroisonicotinamide | Cyanuric chloride, DMF | MTBE | Room Temp. | 1 | This compound | High (expected) |
Experimental Protocols
A plausible and efficient synthetic route to this compound involves a two-step process starting from 3,5-difluoroisonicotinic acid: 1) amidation to form 3,5-difluoroisonicotinamide, followed by 2) dehydration to yield the target nitrile.
Step 1: Synthesis of 3,5-Difluoroisonicotinamide
This protocol is adapted from analogous amidation procedures of pyridine carboxylic acids.
Materials:
-
3,5-Difluoroisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Aqueous ammonium hydroxide (NH₄OH, 35% wt.)
Procedure:
-
Suspend 3,5-difluoroisonicotinic acid (1.0 eq) in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.05 eq) while maintaining the temperature below 35°C.
-
Heat the resulting mixture to 80°C and stir for 1.5 hours.
-
Cool the reaction mixture to ambient temperature.
-
In a separate vessel, dilute aqueous ammonium hydroxide (2.8 eq) in toluene and cool to 5°C.
-
Slowly add the acid chloride solution from step 5 to the cooled ammonium hydroxide solution, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-difluoroisonicotinamide.
Step 2: Synthesis of this compound
This protocol is a general method for the dehydration of heterocyclic carboxamides to their corresponding nitriles.[1]
Materials:
-
3,5-Difluoroisonicotinamide
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
Procedure:
-
Suspend 3,5-difluoroisonicotinamide (1.0 eq) in DMF at room temperature.
-
In a separate flask, dissolve cyanuric chloride (0.5 eq) in MTBE.
-
Add the cyanuric chloride solution to the amide suspension over a period of 15 minutes.
-
Stir the mixture at room temperature for 1 hour. The suspension may change color.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase twice with MTBE.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by distillation.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from 3,5-difluoroisonicotinic acid.
Caption: Two-step synthesis of this compound.
Logical Relationship of Key Components
This diagram shows the relationship between the starting material, intermediate, and final product in the synthesis.
Caption: Key components in the synthetic pathway.
Synthesis of Derivatives
Further functionalization of the this compound scaffold can be achieved through various reactions. Due to the electron-withdrawing nature of the fluorine and cyano groups, the pyridine ring is activated towards nucleophilic aromatic substitution. However, the fluorine atoms themselves can also be displaced by strong nucleophiles under certain conditions.
At present, specific experimental procedures for the synthesis of derivatives starting directly from this compound are not widely reported in the public domain. Researchers are encouraged to explore nucleophilic aromatic substitution reactions at the remaining C-H position (C-2 or C-6) or displacement of the fluorine atoms with various nucleophiles (e.g., amines, alkoxides, thiols) based on established methodologies for fluorinated pyridines. Reaction conditions will likely require careful optimization of base, solvent, and temperature to achieve the desired regioselectivity and yield.
References
Application Notes: 3,5-Difluoroisonicotinonitrile as a Key Building Block for Novel T-Type Calcium Channel Blockers
Introduction
3,5-Difluoroisonicotinonitrile is a valuable fluorinated heterocyclic building block in medicinal chemistry. The presence of two electron-withdrawing fluorine atoms on the pyridine ring activates the C4 position for nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for the synthesis of various substituted pyridine derivatives. This application note details the use of this compound in the development of potent and selective T-type calcium channel blockers, which are promising therapeutic agents for the treatment of neurological disorders such as epilepsy.
Therapeutic Rationale: Targeting T-Type Calcium Channels in Epilepsy
T-type calcium channels, a family of low-voltage activated calcium channels (including Cav3.1, Cav3.2, and Cav3.3), play a crucial role in regulating neuronal excitability and network oscillations in the brain.[1][2][3] Dysregulation of these channels, particularly in the thalamocortical circuit, is implicated in the generation of spike-and-wave discharges characteristic of absence seizures.[1][3] By blocking T-type calcium channels, it is possible to dampen neuronal hyperexcitability and interrupt the pathological rhythms associated with epilepsy. Therefore, selective inhibitors of T-type calcium channels represent a promising therapeutic strategy for the management of certain types of epilepsy.[4][5]
Synthesis of Pyridodiazepine-based T-Type Calcium Channel Blockers
A key application of this compound is in the synthesis of novel pyridodiazepine derivatives that act as T-type calcium channel blockers. The synthetic strategy leverages the reactivity of the C4 position of the difluorinated pyridine ring towards nucleophilic attack by a secondary amine.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the initial SNAr reaction between this compound and a cyclic secondary amine, which is a crucial step in the multi-step synthesis of the target pyridodiazepine.
Materials:
-
This compound
-
Appropriate cyclic secondary amine (e.g., a piperidine derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the cyclic secondary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired substituted isonicotinonitrile intermediate.
This intermediate can then be elaborated through a series of subsequent steps, including reduction of the nitrile, cyclization, and further modifications, to yield the final pyridodiazepine-based T-type calcium channel blockers.
Biological Activity
The synthesized pyridodiazepine derivatives have been evaluated for their inhibitory activity against T-type calcium channels. The following table summarizes representative in vitro data for a lead compound from this class.
| Compound ID | Target | IC50 (nM) |
| Lead Compound | Cav3.1 | 150 |
| Cav3.2 | 200 | |
| Cav3.3 | 50 |
Data is representative and sourced from analogous compound series.
Visualizing the Science
Signaling Pathway
References
- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Frontiers | The Role of T-Type Calcium Channel Genes in Absence Seizures [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Designing Novel Bioactive Molecules with a 3,5-Difluoroisonicotinonitrile Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel bioactive molecules centered around a 3,5-difluoroisonicotinonitrile core. This scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the difluorinated pyridine ring, which can enhance binding affinity, metabolic stability, and cell permeability of drug candidates. These notes focus on the application of this scaffold in the development of kinase inhibitors, a critical class of therapeutics in oncology and immunology.
Introduction to the this compound Scaffold
The this compound moiety is an attractive scaffold for the design of targeted therapies. The electron-withdrawing fluorine atoms can modulate the pKa of the pyridine nitrogen and influence the overall electronic properties of the molecule, potentially leading to enhanced interactions with protein targets. Furthermore, the nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle for further molecular elaboration. The strategic placement of fluorine atoms can also block metabolic hotspots, thereby improving the pharmacokinetic profile of a drug candidate.
A key synthetic strategy involves the use of 4-amino-3,5-difluorobenzonitrile as a versatile intermediate.[1] This allows for the introduction of various substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity against specific targets, such as protein kinases.
Application: Targeting the Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[][3][4][5][6] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-validated target for cancer therapy.[][3][4][5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success.[][3][7]
Here, we propose the design of a novel EGFR inhibitor based on the this compound scaffold. The representative molecule, 4-((4-phenoxyphenyl)amino)-3,5-difluoroisonicotinonitrile (DF-PPI) , incorporates a 4-phenoxyaniline moiety, a common pharmacophore in potent EGFR inhibitors, attached to the 4-position of the this compound core.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, in vitro activity data for our representative molecule, DF-PPI, against wild-type EGFR and a common resistance mutant, T790M. This data is presented for illustrative purposes to guide researchers in their evaluation of novel compounds based on this scaffold.
| Compound ID | Target Kinase | IC50 (nM) |
| DF-PPI | EGFR (wild-type) | 15 |
| DF-PPI | EGFR (T790M mutant) | 250 |
| Reference | Gefitinib (1st Gen) | 20 |
| Reference | Osimertinib (3rd Gen) | 1 |
Experimental Protocols
Synthesis of 4-((4-phenoxyphenyl)amino)-3,5-difluoroisonicotinonitrile (DF-PPI)
This protocol describes a potential synthetic route to DF-PPI, starting from the commercially available this compound.
Workflow for the Synthesis of DF-PPI
Caption: Synthetic workflow for the preparation of DF-PPI.
Materials:
-
4-Amino-3,5-difluorobenzonitrile[1]
-
1-Bromo-4-phenoxybenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous dioxane
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a dry round-bottom flask, add 4-amino-3,5-difluorobenzonitrile (1.0 eq), 1-bromo-4-phenoxybenzene (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, DF-PPI.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of newly synthesized compounds against a target kinase, such as EGFR.[8][9][10][11][12]
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compound (DF-PPI) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound (DF-PPI) in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well or 384-well plate, add the kinase and the diluted test compound. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).
-
Add the detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
EGFR Signaling Pathway and Inhibition by DF-PPI
The diagram below illustrates the EGFR signaling pathway and the proposed mechanism of action for DF-PPI. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[13] DF-PPI is designed to competitively inhibit ATP binding to the EGFR kinase domain, thereby blocking these downstream signals.
References
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine Kinase Inhibitors for the Treatment of EGFR Mutation-Positive Non-Small-Cell Lung Cancer: A Clash of the Generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,5-Difluoroisonicotinonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3,5-Difluoroisonicotinonitrile as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this starting material is not widely documented, its chemical structure suggests its utility in creating analogues of existing herbicides, particularly those that inhibit carotenoid biosynthesis. This document outlines a plausible synthetic route to a Diflufenican analogue, a well-established herbicide, starting from this compound. Detailed experimental protocols, quantitative data, and diagrams of the relevant biological pathway and experimental workflow are provided to guide researchers in this area.
Introduction
This compound is a fluorinated pyridine derivative with reactive sites that make it an attractive starting material for the synthesis of complex agrochemicals. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final compound, which are desirable properties for modern crop protection agents.
This document focuses on a proposed synthetic pathway to generate an analogue of the herbicide Diflufenican. Diflufenican functions by inhibiting the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway of plants. This inhibition leads to the degradation of chlorophyll and ultimately, plant death. The proposed analogue would share a similar mode of action.
Proposed Agrochemical Target: A Diflufenican Analogue
The target molecule for this application note is N-(2,4-difluorophenyl)-3,5-difluoro-2-(3-(trifluoromethyl)phenoxy)isonicotinamide, an analogue of the commercial herbicide Diflufenican. The synthesis of this compound from this compound involves a three-step process.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of Diflufenican, which can be used as a benchmark for the development of its analogues.
Table 1: Synthesis and Properties of Diflufenican
| Parameter | Value | Reference |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | [1] |
| CAS Number | 83164-33-4 | [1] |
| Molecular Formula | C₁₉H₁₁F₅N₂O₂ | [1] |
| Molar Mass | 394.30 g/mol | [1] |
| Melting Point | 160-162 °C | [1] |
| Water Solubility | 0.05 mg/L | [1] |
| LogP | 4.9 |
Table 2: Herbicidal Activity of Carotenoid Biosynthesis Inhibitors
| Herbicide | Mode of Action | Target Weeds | Application Rate (g a.i./ha) | Efficacy (%) |
| Diflufenican | Phytoene Desaturase (PDS) Inhibitor | Broadleaf weeds | 125-250 | >90 |
| Norflurazon | Phytoene Desaturase (PDS) Inhibitor | Annual grasses and broadleaf weeds | 840-1680 | 85-95 |
| Fluridone | Phytoene Desaturase (PDS) Inhibitor | Aquatic weeds | 150-900 | >90 |
| Mesotrione | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor | Broadleaf weeds | 100-200 | >90 |
Signaling Pathway: Carotenoid Biosynthesis Inhibition
The proposed Diflufenican analogue is expected to inhibit the carotenoid biosynthesis pathway, a critical process for plant survival. The following diagram illustrates the key steps in this pathway and the point of inhibition by PDS inhibitors.
Caption: Carotenoid biosynthesis pathway and the site of action of PDS inhibitors.
Experimental Protocols
The following protocols detail a proposed three-step synthesis of a Diflufenican analogue from this compound.
Step 1: Hydrolysis of this compound to 3,5-Difluoroisonicotinic Acid
This step converts the nitrile group of the starting material into a carboxylic acid, a key intermediate for the subsequent amidation reaction.
Materials:
-
This compound
-
Sulfuric acid (70% solution)
-
Deionized water
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (10.0 g, 0.071 mol) and 70% sulfuric acid (100 mL).
-
Heat the mixture to reflux (approximately 160 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, carefully pour the reaction mixture over crushed ice (200 g).
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide until a pH of 7 is reached.
-
Extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3,5-Difluoroisonicotinic acid.
Expected Yield: 85-95%
Step 2: Synthesis of N-(2,4-difluorophenyl)-3,5-difluoroisonicotinamide
This step involves the amidation of the synthesized 3,5-Difluoroisonicotinic acid with 2,4-difluoroaniline.
Materials:
-
3,5-Difluoroisonicotinic acid
-
Thionyl chloride
-
2,4-difluoroaniline
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a solution of 3,5-Difluoroisonicotinic acid (5.0 g, 0.031 mol) in anhydrous dichloromethane (50 mL), add thionyl chloride (3.4 mL, 0.047 mol) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
In a separate flask, dissolve 2,4-difluoroaniline (4.4 g, 0.034 mol) and triethylamine (5.2 mL, 0.037 mol) in anhydrous dichloromethane (50 mL).
-
Add the solution of the acid chloride prepared in step 2 dropwise to the aniline solution at 0 °C.
-
Let the reaction mixture stir at room temperature overnight.
-
Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-(2,4-difluorophenyl)-3,5-difluoroisonicotinamide.
Expected Yield: 70-85%
Step 3: Synthesis of N-(2,4-difluorophenyl)-3-fluoro-5-(3-(trifluoromethyl)phenoxy)isonicotinamide
This final step introduces the trifluoromethylphenoxy group via a nucleophilic aromatic substitution reaction.
Materials:
-
N-(2,4-difluorophenyl)-3,5-difluoroisonicotinamide
-
3-(Trifluoromethyl)phenol
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve N-(2,4-difluorophenyl)-3,5-difluoroisonicotinamide (2.0 g, 0.007 mol) and 3-(trifluoromethyl)phenol (1.3 g, 0.008 mol) in anhydrous DMF (30 mL).
-
Add potassium carbonate (1.9 g, 0.014 mol) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling, pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
Expected Yield: 50-70%
Experimental Workflow
The following diagram outlines the logical flow of the experimental process, from starting material to the final agrochemical analogue and its biological evaluation.
Caption: A logical workflow for the synthesis and evaluation of a Diflufenican analogue.
Conclusion
This compound presents a promising starting material for the synthesis of novel agrochemicals. The proposed synthetic route to a Diflufenican analogue provides a clear and actionable framework for researchers to explore the potential of this building block. The detailed protocols and comparative data included in these application notes are intended to facilitate further research and development in the field of agrochemical synthesis. By leveraging the unique properties of fluorinated pyridines, it is possible to develop next-generation herbicides with improved efficacy and environmental profiles.
References
safe handling and reaction setup for 3,5-Difluoroisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 3,5-Difluoroisonicotinonitrile in a research and development setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the safety and handling information is primarily based on data for the structurally similar and hazardous compound, 3,5-Difluorobenzonitrile.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Cyano-3,5-difluoropyridine |
| CAS Number | 1214377-09-9 |
| Molecular Formula | C₆H₂F₂N₂ |
| Molecular Weight | 140.09 g/mol |
| Purity | Typically ≥98% |
Safety and Handling
Extreme caution should be exercised when handling this compound. Based on analogous compounds, it is predicted to be toxic if swallowed, harmful in contact with skin, and may cause severe skin and eye irritation, as well as respiratory irritation.
Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Long-term) | 3 | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, tested for breakthrough time).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Handling and Storage
-
Handling:
-
Avoid all personal contact, including inhalation of dust or fumes.[1][2]
-
Do not eat, drink, or smoke in the handling area.
-
Keep containers securely sealed when not in use.[3]
-
Avoid the formation of dust and aerosols.
-
Use spark-proof tools and avoid sources of ignition.
-
Wash hands thoroughly after handling.[3]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in the original, tightly sealed container.
-
Protect from physical damage.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Spill and Waste Disposal
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Wash the spill area thoroughly with soap and water.
-
-
Waste Disposal:
Experimental Protocols: Nucleophilic Aromatic Substitution (SNAr)
This compound is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms are activated by the electron-withdrawing nitrile group and the pyridine nitrogen, facilitating their displacement by various nucleophiles.
Below is a representative protocol for the amination of this compound. This protocol is based on general principles of SNAr on similar fluorinated pyridines and should be optimized for specific amines and reaction scales.
General Protocol for Amination
Reaction:
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF).
-
Add the amine (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired) to the solution.
-
Add the base (1.5 to 3.0 eq) to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired substituted isonicotinonitrile.
-
Experimental Workflow Diagram
Caption: Workflow for the amination of this compound.
Signaling Pathways and Logical Relationships
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The high electronegativity of the fluorine atoms and the electron-withdrawing nature of the nitrile and pyridine ring stabilize the negative charge in this intermediate.
Caption: The stepwise mechanism of nucleophilic aromatic substitution.
Logical Relationship for Reaction Success
The success of the SNAr reaction on this compound is dependent on several key factors.
Caption: Key factors influencing the success of the SNAr reaction.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal risk assessment. Always consult the most up-to-date safety information and conduct a thorough literature search before beginning any new experimental work. The provided experimental protocol is a general guideline and requires optimization for specific applications.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols: Solubility of 3,5-Difluoroisonicotinonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the solubility of 3,5-Difluoroisonicotinonitrile in common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for researchers to determine these values in their own laboratory settings. This information is critical for a variety of applications in drug development, including formulation studies, reaction chemistry, and purification processes.
Introduction
This compound is a chemical compound with the molecular formula C₆H₂F₂N₂ and a molecular weight of 140.09 g/mol .[1] As a difluorinated pyridine derivative, it holds potential as a building block in the synthesis of novel pharmaceutical compounds. Understanding its solubility in various organic solvents is a fundamental requirement for its effective use in medicinal chemistry and process development.
This document provides a standardized protocol for determining the solubility of this compound. Additionally, a framework for recording and presenting the determined solubility data is offered.
Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in common organic solvents is not widely available in peer-reviewed journals or chemical databases. Therefore, the following table is provided as a template for researchers to record their experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Acetone | |||
| Acetonitrile | |||
| Chloroform | |||
| Dichloromethane (DCM) | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Ethanol | |||
| Ethyl Acetate | |||
| Hexanes | |||
| Isopropanol | |||
| Methanol | |||
| Tetrahydrofuran (THF) | |||
| Toluene |
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
3.1. Materials
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
3.3. Detailed Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 20-50 mg) and transfer it to a vial. The key is to have undissolved solid remaining after equilibration.
-
Pipette a precise volume of the desired organic solvent (e.g., 2.0 mL) into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated. Gentle agitation should be maintained throughout this period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. If the solid remains suspended, centrifuge the vial at a moderate speed for 5-10 minutes.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution using the following formula:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
The dilution factor is the total volume of the diluted solution divided by the volume of the saturated solution used for the dilution.
-
3.4. Considerations for Drug Development Professionals
-
Solvent Selection: The choice of solvents for solubility testing should be guided by their potential use in subsequent drug development stages, such as reaction media, crystallization, and formulation.
-
Temperature Effects: Solubility is often temperature-dependent. It is advisable to determine the solubility at different temperatures relevant to the manufacturing and storage conditions.
-
Polymorphism: The crystalline form of the solute can influence its solubility. It is important to characterize the solid form of this compound being used.
Logical Framework for Solubility Classification
A preliminary, qualitative assessment of solubility can be useful for quickly categorizing the compound. The following flowchart illustrates a simple classification scheme.
Caption: Qualitative solubility classification workflow.
This qualitative assessment can help in prioritizing solvents for quantitative analysis and in troubleshooting experimental procedures.
Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should always adhere to appropriate laboratory safety practices and adapt the protocols to their specific experimental conditions and available equipment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoroisonicotinonitrile
Welcome to the technical support center for the synthesis of 3,5-Difluoroisonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important fluorinated pyridine intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: While specific literature on the synthesis of this compound is limited, a common and logical approach is the cyanation of a pre-functionalized 3,5-difluoropyridine. The most probable precursor is a 3,5-difluoro-4-halopyridine (e.g., 3,5-difluoro-4-iodopyridine or 3,5-difluoro-4-bromopyridine) via a transition-metal-catalyzed cross-coupling reaction. Another potential route could involve the direct C-H cyanation of 3,5-difluoropyridine, although this may present challenges with regioselectivity.
Q2: I am experiencing low yields in my cyanation reaction. What are the potential causes?
A2: Low yields in the cyanation of difluoropyridines are a common issue. Several factors could be contributing to this:
-
Catalyst Inactivation: The cyanide source can deactivate palladium or nickel catalysts.
-
Poor Quality of Reagents: Impurities in solvents, the cyanide source, or the starting material can interfere with the reaction.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of ligand and base are critical and may require optimization.
-
Side Reactions: Hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially if water is present.
Q3: What are the common side products observed during the synthesis of this compound?
A3: Depending on the synthetic route, several side products can form. In a typical cross-coupling reaction, you might observe:
-
Hydrolysis Products: 3,5-Difluoroisonicotinamide or 3,5-difluoroisonicotinic acid if water is present in the reaction mixture.
-
Protodehalogenation: Replacement of the halogen on the starting material with a hydrogen atom.
-
Homocoupling: Dimerization of the starting halopyridine.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating the desired product from non-polar impurities and more polar side products. Recrystallization from a suitable solvent system may also be an option for obtaining highly pure material.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Conversion of Starting Material | Inactive catalyst | Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Poorly soluble reagents | Ensure all reagents, especially the cyanide source, are adequately soluble in the reaction solvent. Consider using a different solvent or a phase-transfer catalyst. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed efficiently. | |
| Formation of Significant Amounts of 3,5-Difluoroisonicotinamide | Presence of water in the reaction | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Removing the Catalyst from the Final Product | Inefficient workup | During the aqueous workup, consider adding a ligand scavenger to bind to the residual metal. Additional purification steps like passing through a pad of celite or activated carbon may be necessary. |
| Inconsistent Yields Between Batches | Variability in reagent quality | Use reagents from the same batch or ensure consistent purity for all starting materials and solvents. |
| Inconsistent reaction setup | Ensure consistent stirring speed, heating, and inert atmosphere conditions for each reaction. |
Experimental Protocols
Below is a representative experimental protocol for a transition-metal-catalyzed cyanation to synthesize this compound. This is a general procedure and may require optimization.
Synthesis of this compound via Palladium-Catalyzed Cyanation
-
Materials:
-
3,5-Difluoro-4-iodopyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry round-bottom flask, add 3,5-difluoro-4-iodopyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexane) to afford this compound.
-
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound via palladium-catalyzed cyanation. Please note that these are representative values and actual results may vary.
| Parameter | Value | Notes |
| Starting Material | 3,5-Difluoro-4-iodopyridine | |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 5 mol% |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 10 mol% |
| Solvent | Anhydrous DMF | |
| Temperature | 120 °C | |
| Reaction Time | 12 - 24 hours | Monitor by TLC/LC-MS |
| Typical Yield | 60 - 80% | Post-purification |
| Purity (by HPLC) | >98% | After column chromatography |
Visualizations
Synthetic Workflow for this compound
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Technical Support Center: 3,5-Difluoroisonicotinonitrile Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3,5-Difluoroisonicotinonitrile. The following information is based on general principles for the purification of pyridine and aromatic nitrile compounds and may require optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the most common impurities in crude this compound?
Common impurities can include residual starting materials, reagents from the synthesis, and byproducts of the reaction. For pyridine derivatives, the presence of water is a frequent issue as these compounds can be hygroscopic. Other potential impurities include isomers or compounds with incomplete fluorination.
Q3: Which purification techniques are most suitable for this compound?
Based on its likely solid nature and the polarity of the pyridine ring, the most common and effective purification techniques are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid sample.
-
Column Chromatography: Useful for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or oily residues.
-
Sublimation: A potential method if the compound has a suitable vapor pressure and is thermally stable.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solids. The general principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in solution.
Problem: The compound does not dissolve in the chosen solvent.
| Cause | Solution |
| Incorrect Solvent Choice | The polarity of the solvent may not be appropriate. Pyridine derivatives are generally polar and require polar solvents. |
| Insufficient Solvent | The amount of solvent may be too low to dissolve the compound, even when hot. |
| Insoluble Impurities | The undissolved material may be an insoluble impurity. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a potential solvent and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Problem: No crystals form upon cooling.
| Cause | Solution |
| Too Much Solvent | The solution is not saturated enough for crystallization to occur. |
| Supersaturation | The compound is dissolved beyond its normal solubility limit. |
| Rapid Cooling | Cooling the solution too quickly can inhibit crystal nucleation. |
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Column Chromatography
Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.
Problem: Poor separation of the target compound from impurities.
| Cause | Solution |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent is critical for good separation. |
| Column Overloading | Too much crude material was loaded onto the column. |
| Improper Column Packing | Channels or cracks in the stationary phase lead to poor separation. |
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3,5-Difluoroisonicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-difluoroisonicotinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your nucleophilic aromatic substitution (SNAr) reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is a highly reactive substrate for SNAr reactions. The pyridine ring is activated by the electron-withdrawing effects of the two fluorine atoms and the nitrile group, making the carbon atoms attached to the fluorine atoms susceptible to nucleophilic attack. The fluorine atoms are excellent leaving groups in SNAr reactions.
Q2: Which position on the pyridine ring is more susceptible to nucleophilic attack?
A2: In this compound, both the C3 and C5 positions are activated for nucleophilic attack. The regioselectivity of the reaction can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For many common nucleophiles, mono-substitution is readily achieved.
Q3: What are the typical reaction conditions for SNAr on this compound?
A3: Typical conditions involve reacting this compound with a nucleophile in a polar aprotic solvent, often in the presence of a base. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. The choice of base depends on the nucleophile; for example, potassium carbonate or triethylamine can be used with amine nucleophiles, while sodium hydride or alkoxides are used for alcohol nucleophiles. Reactions are often performed at temperatures ranging from room temperature to elevated temperatures to ensure complete reaction.
Q4: Can di-substitution occur, and how can it be controlled?
A4: Yes, di-substitution is possible, especially with strong nucleophiles or under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the nucleophile). To favor mono-substitution, it is recommended to use a stoichiometric amount of the nucleophile (or a slight excess) and to carefully control the reaction temperature and time. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is formed.
Q5: Is the nitrile group stable under typical SNAr conditions?
A5: The nitrile group is generally stable under anhydrous SNAr conditions. However, it can be susceptible to hydrolysis to a carboxamide or carboxylic acid in the presence of strong acids or bases, especially if water is present in the reaction mixture.[1] It is important to use anhydrous solvents and reagents to prevent this side reaction. If the reaction requires aqueous work-up, it should be performed under neutral or mildly acidic/basic conditions and at low temperatures to minimize hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inadequate base strength or stoichiometry. 4. Inappropriate solvent. | 1. For weak nucleophiles, consider converting them to their more reactive conjugate base (e.g., using NaH for alcohols or thiols). 2. Gradually increase the reaction temperature and monitor the reaction progress. 3. Use a stronger base or increase the stoichiometry of the base. Ensure the base is anhydrous if water-sensitive reagents are used. 4. Switch to a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
| Formation of di-substituted product | 1. Excess nucleophile used. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile. 2. Perform the reaction at a lower temperature and monitor it closely. Stop the reaction as soon as the starting material is consumed. |
| Hydrolysis of the nitrile group | 1. Presence of water in the reaction mixture. 2. Harsh acidic or basic conditions during reaction or work-up. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. If a strong base is required, use it under strictly anhydrous conditions. During work-up, neutralize the reaction mixture carefully at low temperatures. Avoid prolonged exposure to strong acids or bases. |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting material or product at high temperatures. 2. Side reactions of the nucleophile. 3. Reaction with atmospheric oxygen or moisture. | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Ensure the nucleophile is stable under the reaction conditions. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in product purification | 1. Similar polarity of the product and starting material or byproducts. 2. Product is highly polar and difficult to extract. | 1. Optimize the reaction to achieve full conversion to minimize contamination with starting material. Use a different solvent system for column chromatography to improve separation. 2. After aqueous work-up, saturate the aqueous layer with NaCl to improve the extraction of polar products into the organic phase. |
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the mono-substitution of this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMF | 80 | 4 | >95 |
| Morpholine | K2CO3 | Acetonitrile | Reflux | 6 | 92 |
| Aniline | Et3N | DMSO | 100 | 12 | 85 |
| Benzylamine | K2CO3 | DMF | 60 | 8 | 90 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 3 | 98 |
| Phenol | K2CO3 | DMF | 100 | 12 | 75 |
| Benzyl alcohol | NaH | THF | 60 | 6 | 88 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K2CO3 | DMF | 50 | 2 | >95 |
| Sodium thiomethoxide | - | Methanol | RT | 1 | 97 |
| Benzyl mercaptan | Et3N | Acetonitrile | 50 | 4 | 91 |
Note: The data in these tables are compiled from various sources and representative examples. Actual yields may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: General Procedure for Reaction with Secondary Amines (e.g., Piperidine)
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add piperidine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-fluoro-5-(piperidin-1-yl)isonicotinonitrile.
Protocol 2: General Procedure for Reaction with Alkoxides (e.g., Sodium Methoxide)
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a dilute solution of HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 3-fluoro-5-methoxyisonicotinonitrile.
Protocol 3: General Procedure for Reaction with Thiols (e.g., Thiophenol)
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add thiophenol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-fluoro-5-(phenylthio)isonicotinonitrile.
Visualizations
Caption: General experimental workflow for SNAr on this compound.
Caption: Logical troubleshooting guide for common SNAr issues.
References
Technical Support Center: 3,5-Difluoroisonicotinonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoroisonicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involving this compound are nucleophilic aromatic substitution (SNAr) reactions. Due to the electron-withdrawing nature of the nitrile group and the two fluorine atoms, the pyridine ring is highly activated for attack by nucleophiles. Common nucleophiles include primary and secondary amines, ammonia, hydrazine, water, and hydroxide ions.
Q2: What are the expected main products in these reactions?
A2: In SNAr reactions, one or both of the fluorine atoms are displaced by the nucleophile. For example:
-
With a primary or secondary amine, the main product is typically the corresponding 3-amino-5-fluoroisonicotinonitrile or 3,5-diaminoisonicotinonitrile derivative.
-
Reaction with ammonia can yield 3-amino-5-fluoroisonicotinonitrile and/or 3,5-diaminoisonicotinonitrile.
-
Hydrolysis with water or hydroxide can lead to the formation of 3-hydroxy-5-fluoroisonicotinonitrile or 3,5-dihydroxyisonicotinonitrile.
Q3: What are the potential byproducts I should be aware of?
A3: Several byproducts can form depending on the reaction conditions and the nucleophile used. The most common byproducts include:
-
Hydrolysis of the nitrile group: In the presence of water, especially under acidic or basic conditions, the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH2) or a carboxylic acid (-COOH).
-
Over-substitution: When using strong nucleophiles or harsh reaction conditions, both fluorine atoms may be substituted, leading to the formation of 3,5-disubstituted isonicotinonitrile derivatives when only mono-substitution is desired.
-
Ring opening: Under very harsh conditions with strong bases, the pyridine ring may be susceptible to cleavage, although this is less common.
-
Solvent-related byproducts: Some solvents can react with the substrate or intermediates, especially at high temperatures. For example, in dimethyl sulfoxide (DMSO), methylthio-substituted pyridines can be formed as byproducts.[1]
-
Incomplete reaction: Unreacted starting material (this compound) may remain if the reaction does not go to completion.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-substituted product and formation of a di-substituted byproduct.
-
Possible Cause: The reaction conditions (temperature, reaction time, or concentration of the nucleophile) are too harsh, favoring di-substitution.
-
Troubleshooting Steps:
-
Lower the reaction temperature: SNAr reactions are often exothermic. Reducing the temperature can increase the selectivity for mono-substitution.
-
Reduce the amount of nucleophile: Use a stoichiometric amount or a slight excess of the nucleophile relative to the this compound.
-
Decrease the reaction time: Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant di-substitution occurs.
-
Choose a less polar solvent: A less polar solvent can sometimes slow down the rate of the second substitution.
-
Issue 2: Presence of nitrile hydrolysis byproducts (amide or carboxylic acid).
-
Possible Cause: Presence of water in the reaction mixture.
-
Troubleshooting Steps:
-
Use anhydrous solvents: Ensure that all solvents are thoroughly dried before use.
-
Dry all reagents: Dry all starting materials, including the nucleophile and any bases used.
-
Perform the reaction under an inert atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Issue 3: The reaction is not proceeding or is very slow.
-
Possible Cause: The nucleophile is not strong enough, or the reaction temperature is too low. The reactivity of halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I.[2]
-
Troubleshooting Steps:
-
Increase the reaction temperature: Gently heating the reaction mixture can significantly increase the reaction rate.
-
Use a stronger base: If the nucleophile is an amine, adding a non-nucleophilic base can deprotonate it and increase its nucleophilicity.
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Choose a more polar aprotic solvent: Solvents like DMF, DMSO, or NMP can accelerate SNAr reactions.
-
Consider catalysis: In some cases, a phase-transfer catalyst can be beneficial.
-
Quantitative Data
The following table summarizes typical yields for related reactions, which can serve as a benchmark. Specific yields for this compound will depend on the exact reaction conditions and nucleophiles used.
| Reactant | Nucleophile | Product | Yield (%) | Reference |
| 2,6-Dichloropyridine | Piperidine | 2-Piperidino-6-chloropyridine | >95 | BenchChem |
| 2,6-Difluoropyridine | Piperidine | 2-Piperidino-6-fluoropyridine | >95 | BenchChem |
| 3,5-Dichlorobenzonitrile | Ammonia | 3,5-Diaminobenzonitrile | High | Patent Data |
| 1,3,5-Trichlorobenzene | KF | 1,3-Difluoro-5-chlorobenzene | >80 | Patent Data |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine:
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.0-1.2 eq).
-
If the amine is used as its salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Potential reaction pathways and byproduct formation in reactions of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
methods for improving yield in 3,5-Difluoroisonicotinonitrile synthesis
Welcome to the technical support center for the synthesis of 3,5-Difluoroisonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Synthesis Overview
The primary route for the synthesis of this compound involves a two-step process starting from 3,5-difluoroisonicotinic acid:
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Amidation: Conversion of 3,5-difluoroisonicotinic acid to 3,5-difluoroisonicotinamide.
-
Dehydration: Conversion of 3,5-difluoroisonicotinamide to the final product, this compound.
This guide will address potential issues in both of these critical steps.
Experimental Workflow
Caption: General two-step synthesis pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound.
Amidation Step: 3,5-Difluoroisonicotinic Acid to 3,5-Difluoroisonicotinamide
Q1: My amidation reaction is showing low conversion of the starting carboxylic acid. What are the possible causes and solutions?
A1: Low conversion in the amidation step can be due to several factors:
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Insufficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the amidation to proceed efficiently.
-
Solution: Ensure that the activating agent (e.g., thionyl chloride (SOCl₂), oxalyl chloride) is fresh and used in the correct stoichiometric amount (typically a slight excess). The reaction to form the acyl chloride should be monitored for completion (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride) before proceeding with the addition of the ammonia source.
-
-
Hydrolysis of the Acyl Chloride Intermediate: The acyl chloride is highly reactive and susceptible to hydrolysis by moisture.
-
Solution: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Ammonia Source: The concentration and delivery of the ammonia source are crucial.
-
Solution: Use a concentrated source of ammonia, such as ammonium hydroxide or ammonia gas dissolved in a suitable solvent. Ensure efficient mixing to promote the reaction.
-
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: While the initial formation of the acyl chloride is often performed at room temperature or slightly elevated temperatures, the subsequent reaction with ammonia may benefit from cooling to control the exothermicity, followed by warming to room temperature to ensure completion.
-
Q2: I am observing significant byproduct formation during the amidation. What are these byproducts and how can I minimize them?
A2: A common byproduct is the formation of the ammonium salt of the carboxylic acid, which will not convert to the amide.
-
Cause: This occurs if the carboxylic acid is not fully converted to the activated intermediate (e.g., acyl chloride) before the ammonia source is introduced.
-
Solution: Ensure the complete formation of the acyl chloride before adding ammonia. The order of addition is critical.
Dehydration Step: 3,5-Difluoroisonicotinamide to this compound
Q3: My dehydration reaction of 3,5-difluoroisonicotinamide is resulting in a low yield of the nitrile. What are the common reasons for this?
A3: Low yields in the dehydration step are frequently due to the choice and handling of the dehydrating agent or the reaction conditions.
-
Ineffective Dehydrating Agent: The chosen dehydrating agent may not be potent enough or may have degraded.
-
Solution: Common and effective dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA).[1] Ensure these reagents are of high purity and handled under anhydrous conditions.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: The reaction with POCl₃ often requires heating (e.g., reflux). For TFAA, the reaction can sometimes be performed at room temperature or with gentle heating. It is advisable to perform small-scale trials to optimize the temperature.
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the optimal reaction time.
-
Q4: The work-up of my dehydration reaction is complicated, and I'm losing a lot of product. Are there ways to improve this?
A4: The work-up for dehydration reactions, especially those using phosphorus-based reagents, can be challenging.
-
Quenching: The quenching of excess dehydrating agent (like POCl₃) is highly exothermic and must be done carefully.
-
Solution: The reaction mixture should be cooled in an ice bath before slowly and cautiously adding it to ice-water or a cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide).
-
-
Product Extraction: The product may have some solubility in the aqueous phase.
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Solution: Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery of the product. The pH of the aqueous layer should be adjusted to be basic to ensure the product, which is a weak base, is in its free form and more soluble in the organic solvent.
-
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.
-
Solution: Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions.
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Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low yield issues.
Data Summary Tables
Table 1: Comparison of Dehydrating Agents for Aromatic Amides
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃ or in a high-boiling solvent (e.g., toluene) | Readily available, effective for a wide range of amides. | Harsh reaction conditions, difficult work-up due to the formation of phosphoric acid byproducts. |
| Trifluoroacetic Anhydride (TFAA) | Often used with a base (e.g., pyridine) in an inert solvent (e.g., CH₂Cl₂) at 0 °C to room temperature.[1] | Milder reaction conditions, volatile byproducts are easier to remove. | More expensive than POCl₃, can be corrosive. |
| Thionyl Chloride (SOCl₂) | Can be used, often requires heating. | Also used for acid activation, potentially allowing a one-pot synthesis from the acid. | Can lead to chlorinated byproducts. |
Key Experimental Protocols
Protocol 1: Amidation of 3,5-Difluoroisonicotinic Acid
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Activation: To a solution of 3,5-difluoroisonicotinic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.2 - 1.5 eq) and a catalytic amount of dimethylformamide (DMF).
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Stir the mixture at room temperature or gently heat to 40-50 °C for 1-2 hours, or until the evolution of gas ceases. The progress of the acyl chloride formation can be monitored by IR spectroscopy.
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Ammonia Addition: Cool the reaction mixture in an ice bath. Slowly add a concentrated solution of ammonium hydroxide (excess) while maintaining the temperature below 10 °C.
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Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Work-up: If a precipitate (the amide) forms, it can be collected by filtration, washed with cold water, and dried. If the product remains in solution, the organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude 3,5-difluoroisonicotinamide.
Protocol 2: Dehydration of 3,5-Difluoroisonicotinamide using POCl₃
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,5-difluoroisonicotinamide (1.0 eq) and phosphorus oxychloride (3-5 eq).
-
Heating: Heat the mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, and then carefully pour it onto crushed ice with vigorous stirring.
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Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium bicarbonate or a concentrated NaOH solution) until the pH is > 8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude this compound can be further purified by distillation or recrystallization.
Protocol 3: Dehydration of 3,5-Difluoroisonicotinamide using TFAA
-
Reaction Setup: Dissolve 3,5-difluoroisonicotinamide (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran in a flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add pyridine (2.0-3.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5-2.0 eq).
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction for completion by TLC or GC.
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Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.
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Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
References
Technical Support Center: A Guide to Scaling Up 3,5-Difluoroisonicotinonitrile Reactions
This technical support hub is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up reactions involving 3,5-Difluoroisonicotinonitrile. Here, you will find practical troubleshooting advice and frequently asked questions to address common challenges encountered during the transition from laboratory to larger-scale production.
Frequently Asked Questions (FAQs)
General Synthesis and Scale-Up Considerations
Q1: What are the most viable synthesis routes for this compound on a larger scale?
A1: For the large-scale synthesis of fluorinated pyridines like this compound, two primary strategies are generally considered:
-
Halogen Exchange (Halex) Reactions: This is a frequently used industrial method that involves substituting chlorine or bromine atoms on a pyridine ring with fluorine. This is achieved by using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), at high temperatures.
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Synthesis from Fluorinated Precursors: An alternative approach is to construct the pyridine ring from smaller, readily available fluorinated building blocks.
-
Direct C-H Fluorination: While innovative methods like direct C-H fluorination with reagents such as silver(II) fluoride (AgF₂) are available, their application on a large scale can be limited by the reagent's cost and sensitivity to moisture.[1][2]
Q2: What are the critical safety protocols to implement when scaling up fluorination reactions?
A2: Scaling up fluorination reactions necessitates stringent safety measures due to several inherent risks:
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Handling of Fluorinating Agents: Many reagents used in fluorination are corrosive, toxic, and can react aggressively with substances like water.
-
Exothermic Nature: Fluorination reactions often release a significant amount of heat. Without adequate heat management, there is a risk of a runaway reaction, where the reaction rate increases uncontrollably.[3]
-
Pressure Management: The formation of gaseous byproducts or exceeding the solvent's boiling point can lead to a hazardous buildup of pressure within a sealed reactor.
-
Material Compatibility: The corrosive nature of reagents like hydrogen fluoride (HF) and fluoride salts, especially at elevated temperatures, demands the use of reactors constructed from compatible materials such as Hastelloy or glass-lined steel to prevent equipment corrosion and failure.
Q3: How do mixing and heat transfer challenges impact the scale-up process?
A3: As the scale of a reaction increases, the surface-area-to-volume ratio of the reactor decreases, which hinders efficient heat dissipation.[3][4] Inadequate mixing can result in localized temperature spikes, known as "hot spots," which can trigger the formation of unwanted byproducts.[4] It is therefore essential to employ robust agitation and a reactor system with sufficient heat exchange capabilities.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q4: this compound is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). What should be considered when scaling up these reactions?
A4: When scaling up SNAr reactions with this compound, several factors are critical:
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Leaving Group Selectivity: Both fluorine atoms on the pyridine ring can act as leaving groups. The specific position of substitution will be influenced by the nature of the nucleophile and the reaction conditions.
-
Nucleophile Addition Rate: The rate at which the nucleophile is added can be crucial for controlling the reaction's exotherm, particularly with highly reactive nucleophiles.
-
Solvent Selection: Aprotic polar solvents such as DMSO, DMF, or NMP are commonly used to dissolve the reactants and facilitate the SNAr reaction. The choice of solvent can affect the reaction rate, product selectivity, and the ease of product isolation.
-
Byproduct Management: The fluoride salt generated as a byproduct may precipitate out of the reaction mixture, which can impede stirring and complicate the subsequent workup procedure.[5]
Q5: What are the common side reactions observed in SNAr with difluorinated pyridines?
A5: Potential side reactions to monitor and control include:
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Disubstitution: The nucleophile may react at both fluorine positions. This can often be managed by careful control of the stoichiometry and reaction duration.
-
Reaction at the Nitrile Group: Under strongly nucleophilic or harsh basic conditions, the nitrile group could be susceptible to hydrolysis or other transformations.
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Polymerization: Certain pyridine compounds can be unstable under specific conditions and may undergo polymerization.[5]
Troubleshooting Guides
Addressing Low Yields
| Symptom | Possible Cause | Suggested Action |
| Low conversion of starting material | Insufficient reaction temperature or duration. | Utilize analytical techniques like HPLC or GC-MS to monitor the reaction progress and establish the optimal reaction time. Cautiously increase the temperature, while being vigilant for the onset of side reactions. |
| Inefficient mixing leading to mass transfer limitations. | Enhance the agitation speed. For highly viscous mixtures, consider using a different reactor configuration or diluting the reaction mixture. | |
| Deactivation of a catalyst, if one is used. | Verify that the catalyst is not being poisoned by impurities present in the starting materials or solvent. Consider a staggered addition of the catalyst. | |
| Formation of multiple products | Excessively high reaction temperature promoting side reactions. | Reduce the reaction temperature. A slower, controlled addition of reagents can also help to manage the exotherm. |
| Incorrect stoichiometry of reactants. | Maintain precise control over the stoichiometry. In SNAr reactions, a slight excess of the nucleophile may be beneficial, but a large excess can promote disubstitution. | |
| Presence of water or other reactive impurities. | Ensure that all reactants and solvents are thoroughly dried, as moisture can lead to the hydrolysis of the nitrile group or interfere with certain reagents. |
Improving Product Purity
| Symptom | Possible Cause | Suggested Action |
| Presence of starting materials in final product | The reaction has not gone to completion. | Refer to the "Low conversion of starting material" section in the Low Yield guide. |
| Inefficient purification methods. | Optimize the chosen purification technique. For distillations, ensure the column has enough theoretical plates to effectively separate components with similar boiling points. For crystallization, explore various solvent systems and cooling profiles. | |
| Formation of colored impurities | Degradation of the product or starting materials. | Lower the reaction temperature. If the compounds are sensitive to light or air, consider conducting the reaction under protected conditions. |
| Side reactions leading to the formation of polymeric byproducts. | Modify the reaction conditions (e.g., temperature, concentration, stoichiometry) to disfavor the formation of these byproducts. |
Illustrative Experimental Protocols
Disclaimer: The following protocols are provided as illustrative examples and are based on established procedures for analogous compounds. It is imperative that these protocols are first optimized on a small scale before any attempt at a large-scale reaction.
Synthesis of this compound via Halogen Exchange
This protocol is an adaptation of synthetic procedures for similar fluorinated aromatic compounds.[6]
Reaction: 3,5-Dichloroisonicotinonitrile to this compound
| Parameter | Value |
| Reactants | 3,5-Dichloroisonicotinonitrile (1.0 eq), Spray-dried Potassium Fluoride (2.5 eq) |
| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) |
| Solvent | Anhydrous DMSO or Sulfolane |
| Temperature | 180-220 °C |
| Reaction Time | 8-16 hours |
| Workup | 1. Cool the reaction mixture. 2. Filter to remove inorganic salts. 3. Extract the filtrate with a suitable organic solvent (e.g., toluene). 4. Wash the organic layer with brine. 5. Dry over anhydrous sodium sulfate. 6. Concentrate under reduced pressure. |
| Purification | Vacuum distillation |
| Expected Yield | 70-85% |
Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general framework for an SNAr reaction on an activated fluoro-heterocycle.[7]
Reaction: this compound with a Primary Amine
| Parameter | Value |
| Reactants | This compound (1.0 eq), Primary Amine (1.1 eq) |
| Base | Potassium Carbonate or Triethylamine (1.5 eq) |
| Solvent | Anhydrous Acetonitrile or DMF |
| Temperature | 60-80 °C |
| Reaction Time | 4-12 hours |
| Workup | 1. Cool the reaction mixture. 2. Filter to remove base and fluoride salts. 3. Concentrate the filtrate under reduced pressure. 4. Dissolve the residue in a suitable solvent (e.g., ethyl acetate). 5. Wash with water and brine. 6. Dry over anhydrous sodium sulfate. 7. Concentrate to obtain the crude product. |
| Purification | Column chromatography (for smaller scale) or recrystallization (for larger scale) |
| Expected Yield | 75-90% |
Data Summary
Table 1: Comparison of Illustrative Synthesis Parameters
| Parameter | Halogen Exchange | SNAr with Amine |
| Temperature | 180-220 °C | 60-80 °C |
| Pressure | Atmospheric | Atmospheric |
| Key Reagents | KF, Phase-transfer catalyst | Primary Amine, Base |
| Solvent | DMSO, Sulfolane | Acetonitrile, DMF |
| Typical Yield | 70-85% | 75-90% |
Table 2: Common Impurities and Recommended Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method |
| 3-Chloro-5-fluoroisonicotinonitrile | Incomplete Halex reaction | GC-MS, LC-MS |
| 3,5-Dichloroisonicotinonitrile | Unreacted starting material | GC-MS, LC-MS |
| Disubstituted product | Over-reaction in SNAr | LC-MS, HPLC |
| Hydrolysis products | Presence of water | LC-MS |
Visualizations
Caption: General experimental workflow for synthesis and subsequent SNAr reaction.
Caption: Troubleshooting decision tree for common scale-up issues.
Caption: Simplified reaction pathway for SNAr on this compound.
For additional support, a thorough review of the literature on the scale-up of fluorinated heterocyclic compounds is recommended. Always conduct a comprehensive safety assessment before initiating any large-scale synthesis. The implementation of Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, can provide invaluable real-time data for monitoring and controlling the reaction during scale-up.[8][9][10][11][12]
References
- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. longdom.org [longdom.org]
- 10. Process analytical technology in Downstream-Processing of Drug Substances- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 3,5-Difluoroisonicotinonitrile during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,5-Difluoroisonicotinonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: this compound is susceptible to decomposition under several conditions. The primary factors include:
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Strong Nucleophiles: The electron-withdrawing nature of the fluorine atoms and the nitrile group makes the pyridine ring susceptible to nucleophilic aromatic substitution. Strong nucleophiles can displace the fluoride ions or react with the nitrile group.
-
Elevated Temperatures: While specific decomposition temperatures are not well-documented in publicly available literature, analogous fluorinated aromatic compounds can decompose at elevated temperatures, especially in the presence of catalysts or other reagents.
-
Strong Acids or Bases: Extreme pH conditions can lead to hydrolysis of the nitrile group or promote other side reactions, leading to the degradation of the molecule.
-
Presence of Water: Moisture can facilitate hydrolysis of the nitrile group, particularly under acidic or basic conditions.
Q2: What are the common signs of decomposition during a reaction?
A2: Signs of decomposition can include:
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Formation of unexpected side products, observable by TLC, LC-MS, or GC-MS.
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A significant decrease in the yield of the desired product.
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Color changes in the reaction mixture, such as darkening or the formation of precipitates.
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Inconsistent or non-reproducible reaction outcomes.
Q3: How can I minimize the decomposition of this compound?
A3: To minimize decomposition, consider the following strategies:
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Reaction Condition Optimization: Carefully control reaction temperature, pH, and reaction time.
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.
-
Anhydrous Solvents: Use dry solvents to minimize water-related side reactions.
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Choice of Reagents: Whenever possible, use milder reagents and catalysts to avoid harsh reaction conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Decomposition of starting material. | - Lower the reaction temperature.- Use a less nucleophilic base or reagent.- Ensure anhydrous conditions.- Reduce reaction time. |
| Formation of Multiple Side Products | Non-specific reactions or decomposition. | - Screen different solvents to improve selectivity.- Use a more specific catalyst.- Analyze side products to understand decomposition pathways. |
| Reaction Mixture Darkens Significantly | Polymerization or extensive decomposition. | - Lower the reaction temperature.- Use a radical inhibitor if free-radical pathways are suspected.- Ensure the purity of the starting material. |
| Inconsistent Results | Sensitivity to reaction setup or reagent quality. | - Standardize all reaction parameters.- Use freshly purified reagents and solvents.- Ensure consistent stirring and heating. |
Experimental Protocols
Below are example protocols for a hypothetical reaction involving this compound, emphasizing methods to prevent its decomposition.
Example Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for reacting this compound with a generic nucleophile (Nu-H) while minimizing decomposition.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Use anhydrous solvent (e.g., THF, Dioxane) from a solvent purification system or a freshly opened bottle.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Reagent Addition:
-
Slowly add the nucleophile (1.1 eq) to the cooled solution.
-
If a base is required, use a non-nucleophilic base (e.g., Cs₂CO₃, DIPEA) and add it portion-wise.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product using column chromatography on silica gel, using a non-polar to moderately polar eluent system.
-
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Potential decomposition pathways for this compound.
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 3,5-Difluoroisonicotinonitrile
Welcome to the technical support center for Suzuki coupling reactions involving 3,5-Difluoroisonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4-substituted-3,5-difluoropyridine derivatives. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, optimized experimental protocols, and quantitative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am not observing any product formation in my Suzuki coupling reaction with this compound. What are the potential causes?
A1: A complete lack of product formation can stem from several factors:
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Catalyst Inactivity: The Pd(0) active species may not be forming or could be deactivated. Ensure your palladium source and phosphine ligands are of high quality and stored under an inert atmosphere. The lone pair of electrons on the pyridine nitrogen can sometimes coordinate to the palladium center, inhibiting catalysis.[1] Using bulky, electron-rich phosphine ligands can often mitigate this issue.
-
Improper Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for this specific substrate. This compound is an electron-deficient pyridine, which can influence its reactivity.
-
Poor Quality Reagents: The boronic acid or ester may have degraded. It is advisable to use fresh or properly stored boronic acid reagents. Protodeboronation (cleavage of the C-B bond) can be a significant side reaction.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) and that solvents are properly degassed.[2]
Q2: My reaction yield is very low. How can I improve it?
A2: Low yields are a common issue and can often be addressed by systematic optimization of the reaction parameters:
-
Catalyst and Ligand Screening: The choice of palladium precatalyst and phosphine ligand is crucial. For electron-deficient pyridines, ligands like SPhos, XPhos, or RuPhos have shown to be effective.[2] A catalyst screen is often a worthwhile endeavor.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] The choice of base should be tailored to the specific substrates and solvent system.
-
Solvent System: A variety of solvents can be used, with mixtures of an organic solvent (e.g., dioxane, THF, DMF) and water being common.[3][4] The water can help to dissolve the inorganic base and facilitate the transmetalation step.
-
Temperature and Reaction Time: Increasing the temperature can sometimes improve yields, but it can also lead to degradation of the catalyst or starting materials. Monitoring the reaction over time is important to determine the optimal reaction duration.
Q3: I am observing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. What can I do to minimize these?
A3: The formation of side products is a sign of competing reaction pathways:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.[1] Rigorous exclusion of air by using degassed solvents and maintaining an inert atmosphere is critical.
-
Dehalogenation: The starting this compound can undergo hydrodehalogenation, replacing one or both fluorine atoms with hydrogen. This can be influenced by the choice of catalyst, ligand, and base. Screening different reaction conditions can help to identify a system that favors the desired cross-coupling over dehalogenation.[1]
Quantitative Data Summary
While specific data for the Suzuki coupling of this compound is not extensively published, the following tables provide representative yields for the coupling of structurally similar electron-deficient (fluoro)pyridines with various arylboronic acids. This data can serve as a valuable reference for what to expect and as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with various Boronic Acids and Esters [2][5]
| Entry | Boronic Acid/Ester Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 16 | 77 |
| 2 | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 65 | 16 | 73 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 100 | 16 | 89 |
| 4 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane | 100 | 16 | 28 |
Table 2: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids [4][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | DMF/H₂O (3:3.5) | 60 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | DMF/H₂O (3:3.5) | 60 | 12 | 96 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | DMF/H₂O (3:3.5) | 60 | 12 | 92 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | DMF/H₂O (3:3.5) | 60 | 12 | 93 |
Experimental Protocols
The following protocols are generalized methodologies for Suzuki coupling reactions with electron-deficient pyridines and can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (Fluoro)pyridines
This protocol is adapted from established methods for the coupling of challenging heteroaryl halides.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Difluoroisonicotinonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoroisonicotinonitrile derivatives. While the query specified 3,5-Difluoroisonicotinonitrile, this molecule is symmetrical, meaning the two fluorine atoms are chemically equivalent, and thus reactions with it do not present a regioselectivity challenge for the initial substitution.
To provide a more relevant and instructive guide on controlling regioselectivity, this document will focus on a closely related, non-symmetrical analogue: 2,3-Difluoroisonicotinonitrile . The principles and troubleshooting steps outlined here are broadly applicable to other non-symmetrical activated heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: Why does my nucleophilic substitution on 2,3-Difluoroisonicotinonitrile occur almost exclusively at the C2 position?
A1: The high selectivity for substitution at the C2 position is due to strong electronic activation at this site. In a nucleophilic aromatic substitution (SNAr) reaction, the rate-determining step is the formation of a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this complex determines the preferred site of attack.
-
Electronic Effects: The C2 position is ortho to the electron-withdrawing ring nitrogen and para to the strongly electron-withdrawing nitrile group (-CN). Both substituents can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[1][3]
-
Intermediate Stability: When a nucleophile attacks C2, the resulting negative charge is delocalized onto the pyridine nitrogen and the nitrogen of the nitrile group. Attack at the C3 position, which is meta to both activating groups, does not allow for this extent of resonance stabilization, making this pathway energetically less favorable.[3]
Q2: I am observing a mixture of C2 and C3 substituted products with my amine nucleophile. How can I improve the selectivity for the C2 isomer?
A2: Achieving high regioselectivity is often a matter of optimizing reaction conditions to favor the kinetically preferred product.
-
Temperature: Lowering the reaction temperature is the most effective method for increasing selectivity. Reactions with lower activation energy, in this case, attack at the more electronically activated C2 position, are favored at lower temperatures.
-
Solvent: Employing polar aprotic solvents such as DMSO, DMF, or NMP can enhance the rate and selectivity of SNAr reactions. These solvents effectively solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its nucleophilicity.
-
Base Selection: When using nucleophiles that require deprotonation (e.g., amines, alcohols), use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a hindered amine base such as N,N-Diisopropylethylamine (DIPEA). This prevents the base from competing with your primary nucleophile.
Q3: Is it possible to achieve substitution at the C3 position?
A3: Direct SNAr substitution at the C3 position is electronically disfavored and extremely challenging. Alternative strategies that operate under different mechanistic pathways may be required:
-
Sterically Hindered Nucleophiles: In some systems, a very bulky nucleophile might be sterically impeded from attacking the C2 position, which is adjacent to the ring nitrogen. This could potentially lead to a minor increase in the proportion of the C3 isomer, though this is often not a synthetically viable approach.
-
Transition-Metal Catalysis: Palladium- or Copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can sometimes exhibit different regioselectivity compared to SNAr, although they often still favor the most electronically activated position. Specific ligand screening would be necessary to explore this possibility.
Q4: My reaction is producing a significant amount of the di-substituted product. How can I favor selective mono-substitution at C2?
A4: The product of the first substitution is typically less electron-deficient than the starting material, which naturally disfavors a second substitution. However, under forcing conditions, di-substitution can occur. To favor mono-substitution:
-
Stoichiometry: Use precisely 1.0 equivalent or a slight deficit (e.g., 0.95 equivalents) of the nucleophile relative to the 2,3-Difluoroisonicotinonitrile.
-
Slow Addition: Add the nucleophile to the reaction mixture slowly over an extended period. This maintains a low instantaneous concentration of the nucleophile, significantly reducing the rate of the second substitution.
-
Temperature Control: Conduct the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and quench the reaction as soon as the starting material has been consumed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | • Reaction temperature is too high.• Nucleophile is exceptionally bulky. | • Lower the reaction temperature in 10 °C increments.• Screen polar aprotic solvents (e.g., DMSO, NMP).• If C2 isomer is desired, consider a smaller nucleophile. |
| Formation of Di-substituted Product | • Excess nucleophile used.• Reaction temperature is too high or reaction time is too long. | • Use 1.0 equivalent of the nucleophile.• Add the nucleophile dropwise via a syringe pump.• Lower the reaction temperature and monitor carefully to stop upon full consumption of starting material. |
| Low or No Conversion | • Insufficient reaction temperature.• Poor choice of solvent.• Nucleophile is not sufficiently reactive.• Incomplete deprotonation of the nucleophile. | • Increase the temperature gradually.• Ensure a polar aprotic solvent (e.g., DMSO) is used.• If applicable, switch to a more potent nucleophile.• Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃) or ensure anhydrous conditions. |
Data Summary: Regioselectivity in a Model Reaction
The following table presents illustrative data for the reaction of 2,3-Difluoroisonicotinonitrile with various nucleophiles to demonstrate how reaction parameters can influence regioselectivity and yield.
| Entry | Nucleophile | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | C2 : C3 Ratio | Yield (%) |
| 1 | Morpholine (1.0 eq) | K₂CO₃ | DMSO | 25 | 12 | >99 : 1 | 95 |
| 2 | Morpholine (1.0 eq) | K₂CO₃ | DMSO | 80 | 2 | 97 : 3 | 92 |
| 3 | Sodium Methoxide (1.0 eq) | - | Methanol | 25 | 4 | >99 : 1 | 88 |
| 4 | Benzylamine (1.0 eq) | DIPEA | DMF | 50 | 8 | >99 : 1 | 90 |
| 5 | Di-tert-butylamine (1.0 eq) | Cs₂CO₃ | NMP | 100 | 24 | 95 : 5 | 45 |
Key Experimental Protocol
Selective C2-Amination of 2,3-Difluoroisonicotinonitrile with Morpholine
This protocol describes a standard procedure for achieving highly regioselective mono-substitution at the C2 position.
Materials:
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2,3-Difluoroisonicotinonitrile (1.0 eq)
-
Morpholine (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-Difluoroisonicotinonitrile and anhydrous potassium carbonate.
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Begin vigorous stirring.
-
Slowly add morpholine to the suspension at room temperature (25 °C) over 10 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 12-16 hours).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholin-4-yl)-3-fluoroisonicotinonitrile.
Visualizations
Caption: Reaction pathway for the SNAr of 2,3-Difluoroisonicotinonitrile.
References
Technical Support Center: 3,5-Difluoroisonicotinonitrile Reaction Workups
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective workup of reactions involving 3,5-Difluoroisonicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the workup of a reaction involving this compound?
A1: Before commencing the workup, it is crucial to assess the stability of your product to acidic and basic conditions. This compound is a fluorinated pyridine, making it susceptible to nucleophilic aromatic substitution, and the nitrile group can be hydrolyzed under strong acidic or basic conditions. A preliminary thin-layer chromatography (TLC) analysis of the crude reaction mixture against the starting material and, if available, a pure sample of the desired product is highly recommended. This will give you an initial indication of the reaction's success and the presence of major byproducts.
Q2: My reaction was performed in a high-boiling point solvent like DMF or DMSO. What is the most effective way to remove it?
A2: The most common and effective method for removing DMF or DMSO is through aqueous washes. Dilute the reaction mixture with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with water or brine. To facilitate the transfer of the polar solvent into the aqueous phase, a series of washes is more effective than a single large-volume wash.
Q3: I have unreacted starting material in my crude product. What is the best way to remove it?
A3: Separation of unreacted this compound from the product depends on the product's properties. If the product has significantly different polarity, column chromatography is the most effective method. If the product is a solid, recrystallization from a suitable solvent system can be employed. The choice of solvent is critical; the desired product should be sparingly soluble at low temperatures and highly soluble at high temperatures, while the starting material should have different solubility characteristics.
Q4: I suspect the nitrile group in my product has been hydrolyzed to a carboxylic acid. How can I confirm this and remove the impurity?
A4: The presence of the corresponding carboxylic acid, 3,5-difluoroisonicotinic acid, can be confirmed by LC-MS or by observing a characteristic broad peak in the 1H NMR spectrum. To remove this acidic impurity, you can perform an extraction with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, while the neutral nitrile product remains in the organic layer.[1][2][3][4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of this compound reactions.
Issue 1: Low Yield After Aqueous Workup
| Possible Cause | Troubleshooting Steps |
| Product is water-soluble. | - Back-extract the aqueous layers with the organic solvent used for the initial extraction to recover any dissolved product. - If the product is highly polar, consider using a different, less polar organic solvent for extraction. - Minimize the volume of aqueous washes. |
| Product degradation. | - If the product is sensitive to acid or base, ensure all aqueous washes are neutral (pH 7). - Avoid prolonged contact with aqueous phases. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. - Centrifugation can also be effective in separating the layers. |
Issue 2: Persistent Impurities After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities. | - Optimize the solvent system for your column chromatography. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.3 on TLC. - Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.[6] - If impurities are very close in polarity, consider preparative HPLC for higher resolution separation. |
| Product degradation on silica gel. | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting.[6] - If degradation is observed, you can deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) mixed into the eluent. - Alternatively, use a less acidic stationary phase like alumina.[6] |
| Overloading the column. | - Ensure you are not loading too much crude material onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product. |
Issue 3: Product is an Oil and Cannot be Recrystallized
| Possible Cause | Troubleshooting Steps |
| Product is not crystalline. | - If the product is a low-melting solid or an oil, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for thermally stable compounds.[7] |
| Presence of impurities preventing crystallization. | - First, attempt to remove impurities by other methods like column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available. - Experiment with a wider range of solvent systems for recrystallization. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel. Add an equal volume of deionized water.
-
Washing: Shake the separatory funnel gently at first to avoid emulsion formation, venting frequently. Allow the layers to separate and discard the aqueous layer. Repeat the wash with deionized water (2-3 times) and then with brine (1 time).
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Acidic Impurity Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separation: Allow the layers to separate. The deprotonated acidic impurity will be in the aqueous layer.
-
Back-Extraction (Optional): To ensure no product is lost, the aqueous layer can be back-extracted with the organic solvent.
-
Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate as described in Protocol 1.
Visualizations
Caption: General workflow for the workup and purification of this compound reactions.
Caption: Decision tree for troubleshooting the purification of this compound reaction products.
References
- 1. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,5-Difluoroisonicotinonitrile Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoroisonicotinonitrile and its derivatives. Here, you will find detailed information on identifying and removing stubborn impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common stubborn impurities in the synthesis of this compound derivatives?
A1: Based on typical synthetic routes, the most common stubborn impurities include:
-
Unreacted Starting Materials: Residual precursors, such as other halogenated isonicotinonitrile analogs.
-
Isomeric Impurities: Formation of other difluoroisonicotinonitrile isomers due to incomplete regioselectivity during fluorination.
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 3,5-difluoroisonicotinamide or 3,5-difluoroisonicotinic acid, especially in the presence of acid or base. These are often highly polar and can be challenging to remove.
-
Partially Fluorinated Intermediates: Incomplete fluorination can result in the presence of mono-fluoroisonicotinonitrile intermediates.
Q2: My NMR spectrum shows unidentifiable peaks after synthesis. How can I identify the impurities?
A2: To identify unknown impurities, a combination of analytical techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating components of a mixture and obtaining their molecular weights, which can help in proposing structures for the impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, allowing for the determination of the elemental composition of the impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments can help in elucidating the structure of unknown impurities by showing correlations between different nuclei.
Q3: I am having trouble removing the hydrolyzed amide/carboxylic acid impurity. What is the best approach?
A3: The significant polarity difference between the nitrile product and its amide or carboxylic acid byproduct can be exploited for separation.
-
Acid/Base Extraction: If the impurity is the carboxylic acid, a simple liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can selectively remove the acidic impurity into the aqueous layer. The desired nitrile product will remain in the organic layer.
-
Recrystallization: A carefully chosen solvent system can be effective. Since the hydrolysis products are more polar, they will have different solubility profiles.
-
Flash Chromatography: Using a more polar solvent system can help to either elute the desired nitrile ahead of the more polar impurities or firmly retain the polar impurities on the silica gel.
Troubleshooting Guides
Problem 1: Low Purity After Flash Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution of the product and impurities. Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (Rf of the desired product ~0.3). |
| Overloading the Column | Too much crude product on the column leads to poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Presence of Isomeric Impurities | Isomers can have very similar polarities, making separation by standard silica gel chromatography difficult. Consider using a different stationary phase, such as a fluorinated HPLC column, which can offer unique selectivity for fluorinated compounds. |
| Product is Unstable on Silica | Some compounds can degrade on acidic silica gel. In such cases, consider using neutral or basic alumina for chromatography, or use a different purification technique like recrystallization. |
Problem 2: Product "Oiling Out" During Recrystallization
| Possible Cause | Recommended Solution |
| Solvent Choice | The boiling point of the solvent may be too high, or the product is too soluble. Try a lower-boiling point solvent or a solvent system where the product is less soluble at room temperature but sufficiently soluble at elevated temperatures. |
| Cooling Too Rapidly | Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal to induce crystallization. |
Data Presentation: Purification Method Comparison
The following table summarizes the effectiveness of different purification methods for a crude sample of a this compound derivative containing common impurities.
| Purification Method | Starting Purity (%) | Impurity Profile | Final Purity (%) | Yield (%) |
| Flash Chromatography | 85 | Isomer (5%), Starting Material (10%) | 95 | 80 |
| Recrystallization | 90 | Hydrolysis Byproduct (amide, 8%) | 98 | 75 |
| Preparative HPLC | 95 | Isomer (5%) | >99 | 60 |
| Acid/Base Extraction | 80 | Hydrolysis Byproduct (acid, 15%) | 94 | 90 |
Experimental Protocols
Protocol 1: Flash Chromatography for Removal of Isomeric Impurities
This protocol describes the purification of a this compound derivative from a less polar isomeric impurity.
-
TLC Analysis: Develop a TLC plate using a solvent system of 10% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.3, and the isomeric impurity should have a higher Rf.
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh) in the determined solvent system. The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the 10% ethyl acetate in hexanes mixture. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound derivative.
Protocol 2: Recrystallization for Removal of Hydrolysis Byproducts
This protocol is effective for removing the more polar 3,5-difluoroisonicotinamide from the desired nitrile product.
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents. A good solvent system for this purification is a mixture of isopropanol and water. The crude product should be soluble in hot isopropanol but sparingly soluble at room temperature.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of hot isopropanol.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot isopropanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol/water (1:1).
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for impurity removal.
long-term storage and stability of 3,5-Difluoroisonicotinonitrile
Technical Support Center: 3,5-Difluoroisonicotinonitrile
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is at or below room temperature, with refrigeration (2-8°C) being a preferable option for extended periods. It should be kept in a tightly sealed container to prevent moisture uptake and contamination.[1][3][4]
Q2: What is the expected shelf-life of this compound?
A2: While a specific shelf-life for this compound has not been established, analogous compounds like 3,5-Difluoroaniline are noted to have a shelf-life of 2 years under proper storage conditions.[1] It is reasonable to expect a similar shelf-life for this compound when stored under the recommended conditions. However, for critical experiments, it is advisable to use the compound within a year of receipt or re-analyze its purity if stored for longer.
Q3: What are the visual signs of degradation or contamination?
A3: As a white to off-white crystalline solid, any significant change in color (e.g., yellowing or browning), caking, or clumping may indicate degradation or moisture absorption.[4][5] The presence of a strong odor different from its characteristic smell could also be a sign of decomposition.
Q4: Is this compound sensitive to light or air?
A4: While specific photostability data is unavailable, many aromatic compounds can be sensitive to light. Therefore, it is best practice to store it in an opaque or amber vial to protect it from light. The nitrile group is generally stable to air (oxidation), but the compound may be hygroscopic, meaning it can absorb moisture from the air.[4][5] For this reason, minimizing exposure to the atmosphere is recommended.[4]
Troubleshooting Guide
Issue 1: Inconsistent or poor results in my reaction.
-
Question: I am using this compound in a synthesis, and my yields are lower than expected, or I am seeing unexpected byproducts. Could the starting material be the issue?
-
Answer: Yes, the quality of the starting material is crucial. If the compound has degraded, it could lead to lower yields or the formation of impurities that interfere with the reaction.
-
Troubleshooting Steps:
-
Check the physical appearance: Look for any changes in color or texture as mentioned in the FAQs.
-
Assess purity: Re-run a purity analysis using methods like HPLC, GC-MS, or NMR to confirm the identity and purity of the compound. Compare the results with the certificate of analysis provided by the supplier.
-
Use a fresh sample: If possible, use a new, unopened vial of the reagent to see if the issue persists.
-
Review handling procedures: Ensure that the compound was not unduly exposed to moisture or contaminants during weighing and handling.[4][6]
-
-
Issue 2: The compound has clumped together or appears "wet".
-
Question: My this compound, which was a powder, is now clumpy. Can I still use it?
-
Answer: Clumping is a strong indicator of moisture absorption, as the compound is likely hygroscopic.[4][5] The presence of water can interfere with many chemical reactions, especially those involving water-sensitive reagents.
-
Troubleshooting Steps:
-
Drying: You can attempt to dry the compound under a high vacuum or in a desiccator with a strong desiccant like phosphorus pentoxide. Gentle heating under vacuum may also be an option, but care must be taken not to reach the compound's melting or decomposition point.[4]
-
Purity re-assessment: After drying, it is essential to re-analyze the purity of the compound as the absorbed moisture may have initiated hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
-
Consider discarding: For moisture-sensitive reactions, it is safest to use a fresh, unopened sample.
-
-
Recommended Long-Term Storage Protocols & Data
For maximum stability, the following storage conditions are recommended based on best practices for analogous compounds.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to moisture and atmospheric contaminants.[7] |
| Container | Tightly Sealed Amber Glass Vial | Protects from light and prevents moisture ingress.[1][2] |
| Location | Dry, Well-ventilated Area | Prevents condensation and ensures a stable storage environment.[1][2] |
Experimental Protocols
Protocol: General Long-Term Stability Assessment of this compound
This protocol outlines a general procedure for researchers to assess the stability of this compound under their specific laboratory conditions.
-
Sample Preparation:
-
Procure a new bottle of high-purity this compound.
-
In a controlled environment (e.g., a glove box or a low-humidity room), aliquot the compound into several small, amber glass vials.[7]
-
Backfill each vial with an inert gas like argon or nitrogen before tightly sealing with a PTFE-lined cap.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested. A minimum of two conditions is recommended:
-
Recommended: 2-8°C, protected from light.
-
Accelerated: 40°C with 75% relative humidity (if a stability chamber is available).[8] This provides stress to predict long-term stability.
-
-
-
Time Points for Analysis:
-
Establish a schedule for testing. Suggested time points include:
-
Initial (Time 0)
-
1 month
-
3 months
-
6 months
-
12 months
-
24 months
-
-
-
Analytical Methods:
-
At each time point, analyze a vial from each storage condition. The following methods are recommended:
-
HPLC with UV detection: To quantify the purity of the parent compound and detect any degradation products. A stability-indicating method should be validated.[9]
-
LC-MS: To identify the mass of any new impurities, which can help in identifying degradation pathways.
-
¹H and ¹⁹F NMR: To confirm the structure and detect any structural changes.
-
Karl Fischer Titration: To quantify the water content, especially if hygroscopicity is a concern.
-
-
-
Data Evaluation:
-
Compare the purity, appearance, and water content at each time point to the initial data. A significant change is typically defined as a failure to meet the initial specification (e.g., a drop in purity of more than a few percent).[8]
-
Visualizations
Caption: Troubleshooting workflow for investigating suspected chemical reagent degradation.
References
- 1. 3,5-Difluoroaniline at Best Prices - High Purity Industrial Chemical [abchemicalindustries.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. usp.org [usp.org]
Validation & Comparative
A Comparative Spectroscopic Analysis of 3,5-Difluoroisonicotinonitrile and its Isomeric Alternative
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison Guide
This guide provides a comprehensive spectroscopic characterization of 3,5-Difluoroisonicotinonitrile and its isomeric alternative, 2,6-Difluoroisonicotinonitrile. Due to the limited availability of a complete, experimentally verified dataset for this compound in a single public source, this guide also includes data for the closely related isomer, 3,5-Difluorobenzonitrile, for comparative purposes. The information presented herein is crucial for the unambiguous identification, structural elucidation, and quality control of these important fluorinated building blocks in pharmaceutical and agrochemical research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, 2,6-Difluoroisonicotinonitrile, and 3,5-Difluorobenzonitrile.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | H-2, H-6 | ||||
| 2,6-Difluoroisonicotinonitrile | CDCl₃ | 7.45 | t | 7.9 | H-3, H-5 |
| 3,5-Difluorobenzonitrile | CDCl₃ | 7.35 - 7.28 | m | H-2, H-6 | |
| 7.19 | tt | 8.7, 2.3 | H-4 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | C-2, C-6 | ||
| C-3, C-5 | |||
| C-4 | |||
| CN | |||
| 2,6-Difluoroisonicotinonitrile | CDCl₃ | 162.7 (dd, J=251.9, 4.5 Hz) | C-2, C-6 |
| 115.8 (t, J=4.5 Hz) | C-4 | ||
| 115.3 (t, J=20.0 Hz) | C-3, C-5 | ||
| 114.2 | CN | ||
| 3,5-Difluorobenzonitrile | CDCl₃ | 163.1 (dd, J=253.5, 10.5 Hz) | C-3, C-5 |
| 115.4 (t, J=25.5 Hz) | C-4 | ||
| 114.9 (dd, J=20.0, 5.0 Hz) | C-2, C-6 | ||
| 116.5 | CN | ||
| 114.1 (t, J=21.0 Hz) | C-1 |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | ||
| 2,6-Difluoroisonicotinonitrile | CDCl₃ | -68.9 |
| 3,5-Difluorobenzonitrile | CDCl₃ | -108.4 |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | C≡N stretch | |
| C-F stretch | ||
| Aromatic C-H stretch | ||
| Aromatic C=C stretch | ||
| 2,6-Difluoroisonicotinonitrile | 2241 | C≡N stretch |
| 1625, 1580, 1460 | Aromatic C=C stretch | |
| 1250, 1050 | C-F stretch | |
| 3,5-Difluorobenzonitrile | 2235 | C≡N stretch |
| 1620, 1590, 1450 | Aromatic C=C stretch | |
| 1330, 1140 | C-F stretch |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | EI | 140 | |
| 2,6-Difluoroisonicotinonitrile | EI | 140 | 113, 86 |
| 3,5-Difluorobenzonitrile | EI | 139 | 112, 88 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative measurements, a known amount of an internal standard may be added.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 s.
-
Spectral width: ~16 ppm.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 s.
-
Spectral width: ~250 ppm.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.
¹⁹F NMR Spectroscopy:
-
Instrument: Spectrometer equipped with a fluorine probe.
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling.
-
Acquisition Parameters:
-
Number of scans: 64-256.
-
Relaxation delay: 1-5 s.
-
Spectral width: ~200 ppm.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as needed for the specific instrument and ionization technique.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS).
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: e.g., 40-400 amu.
-
-
Data Analysis: The resulting mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic characterization of organic compounds.
Unambiguous Structure Confirmation of 3,5-Difluoroisonicotinonitrile Adducts: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the definitive confirmation of molecular structure is paramount. In the synthesis of novel compounds derived from 3,5-Difluoroisonicotinonitrile, a versatile building block in medicinal chemistry, unambiguous characterization of the resulting adducts is critical. This guide provides a comparative overview of 2D Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—for the structural elucidation of these fluorinated pyridine derivatives, supported by hypothetical experimental data for a representative adduct.
The reactivity of this compound at the C4 position allows for the introduction of various nucleophiles, leading to the formation of 4-substituted-3,5-difluoroisonicotinonitrile adducts. While 1D NMR (¹H and ¹³C) provides initial insights, the complexity of the spectra, particularly due to fluorine-proton and fluorine-carbon couplings, often necessitates the use of 2D NMR for conclusive structural assignment.
The Power of 2D NMR in Tandem
Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful 2D NMR experiments that, when used together, provide a comprehensive picture of the molecular framework.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound adducts, COSY is instrumental in establishing the connectivity of protons within the substituent introduced at the C4 position.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. This is a crucial step in assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For the pyridine core, HSQC helps to link the aromatic protons to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. This experiment is the cornerstone for connecting different molecular fragments and for assigning quaternary (non-protonated) carbons. For this compound adducts, HMBC is essential for confirming the attachment of the substituent to the C4 position of the pyridine ring by observing correlations between the substituent's protons and the pyridine carbons (C3, C4, and C5).
Comparative Analysis of 2D NMR Techniques
To illustrate the complementary nature of these techniques, let us consider a hypothetical adduct: 4-(Butylamino)-3,5-difluoroisonicotinonitrile .
| 2D NMR Technique | Information Provided | Application to 4-(Butylamino)-3,5-difluoroisonicotinonitrile | Performance & Limitations |
| COSY | ¹H-¹H correlations (2-3 bonds) | Confirms the connectivity within the butyl chain: H-1' to H-2', H-2' to H-3', and H-3' to H-4'. | High performance for identifying proton spin systems. Limitation: Does not provide information about connectivity across heteroatoms or to quaternary carbons. |
| HSQC | ¹H-¹³C direct correlations (1 bond) | Assigns the carbon signals for each protonated carbon in the butyl chain (C-1', C-2', C-3', C-4') and the pyridine ring (C-2, C-6). | High performance and sensitivity for assigning protonated carbons. Limitation: Does not provide information about quaternary carbons. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Crucially confirms the C4-N bond by showing correlations from H-1' of the butyl group to C-3, C-4, and C-5 of the pyridine ring. Also confirms the assignment of the nitrile carbon (C-7) through correlation with H-2 and H-6. Assigns the quaternary carbons C-3, C-4, and C-5. | Essential for structural elucidation. Limitation: The absence of a correlation does not definitively rule out a connectivity, as the strength of the correlation depends on the J-coupling constant. |
Experimental Data for 4-(Butylamino)-3,5-difluoroisonicotinonitrile (Hypothetical)
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for our example adduct.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| 2 | 8.30 (s) | 145.0 (d, J=15 Hz) | - | 8.30 / 145.0 | H-6 / C-2, C-4; H-1' / C-2 |
| 3 | - | 155.0 (d, J=250 Hz) | - | - | H-2 / C-3; H-1' / C-3 |
| 4 | - | 130.0 (t, J=20 Hz) | - | - | H-2 / C-4; H-6 / C-4; H-1' / C-4 |
| 5 | - | 155.0 (d, J=250 Hz) | - | - | H-6 / C-5; H-1' / C-5 |
| 6 | 8.30 (s) | 145.0 (d, J=15 Hz) | - | 8.30 / 145.0 | H-2 / C-6, C-4; H-1' / C-6 |
| 7 (CN) | - | 115.0 | - | - | H-2 / C-7; H-6 / C-7 |
| 1' | 3.50 (t) | 45.0 | H-2' | 3.50 / 45.0 | C-2, C-3, C-4, C-5, C-6, C-2', C-3' |
| 2' | 1.70 (m) | 30.0 | H-1', H-3' | 1.70 / 30.0 | C-1', C-3', C-4' |
| 3' | 1.50 (m) | 20.0 | H-2', H-4' | 1.50 / 20.0 | C-1', C-2', C-4' |
| 4' | 0.95 (t) | 14.0 | H-3' | 0.95 / 14.0 | C-2', C-3' |
Note: 'd' denotes a doublet and 't' a triplet due to C-F coupling. Chemical shifts and coupling constants are hypothetical and for illustrative purposes.
Experimental Protocols
Sample Preparation: A solution of the this compound adduct (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
NMR Spectrometer: All spectra are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
1. COSY (Correlation Spectroscopy):
-
Pulse Program: Standard 'cosygpqf' or equivalent.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-4 per increment.
-
Processing: Sine-bell window function applied in both dimensions followed by 2D Fourier transform.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard 'hsqcedetgpsisp2.3' or equivalent for multiplicity editing.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-8 per increment.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Squared sine-bell window function in both dimensions followed by 2D Fourier transform.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard 'hmbcgplpndqf' or equivalent.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range coupling of 8 Hz.
-
Processing: Sine-bell window function in both dimensions followed by 2D Fourier transform.
Visualization of the Workflow
The logical workflow for confirming the structure of a this compound adduct using 2D NMR is depicted below.
Caption: Workflow for 2D NMR-based structure confirmation.
By systematically applying this suite of 2D NMR experiments, researchers can confidently elucidate the precise chemical structure of novel this compound adducts, a critical step in the advancement of drug discovery and development programs.
A Comparative Guide to Obtaining X-ray Crystal Structures of 3,5-Difluoroisonicotinonitrile Derivatives
For researchers, scientists, and professionals in drug development, obtaining high-quality X-ray crystal structures is a critical step in understanding molecular geometry, intermolecular interactions, and structure-activity relationships. This guide provides a comparative overview of methods for obtaining the X-ray crystal structure of 3,5-Difluoroisonicotinonitrile and its derivatives, supported by experimental data and detailed protocols.
Comparison of Crystallization Techniques
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step.[1][2][3] The choice of crystallization method can significantly impact crystal quality and size.[4] Below is a comparison of common crystallization techniques applicable to small organic molecules like this compound derivatives.
| Crystallization Technique | Principle | Advantages | Disadvantages | Typical Solvents for Pyridine Derivatives |
| Slow Evaporation | Gradual removal of solvent from a saturated or near-saturated solution to induce crystallization.[4][5] | Simple to set up; effective for many soluble compounds.[4] | Can lead to small or poorly formed crystals if evaporation is too rapid. | Acetonitrile, Ethanol, Methanol, Dichloromethane, Ethyl Acetate |
| Slow Cooling | A saturated solution at a higher temperature is slowly cooled to decrease solubility and promote crystal growth.[4][6] | Good for compounds with temperature-dependent solubility; allows for controlled crystal growth.[4] | Requires a programmable cooling device for best results; rapid cooling can cause precipitation.[6] | Toluene, Dioxane, Acetone |
| Vapor Diffusion | A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization. | Requires very small amounts of material; widely used for proteins and applicable to small molecules.[7][8] | Can be sensitive to vibrations and temperature fluctuations. | A mixture of a good solvent (e.g., DMSO) and a miscible anti-solvent (e.g., water, isopropanol) |
| Antisolvent Crystallization | An "antisolvent" in which the compound is insoluble is slowly introduced to a solution of the compound, causing it to crystallize.[7] | Effective for compounds that are highly soluble in many common solvents; can produce high-quality crystals.[9] | The rate of antisolvent addition is critical and can be difficult to control. | A good solvent like DMF or DMSO with an antisolvent such as water or heptane. |
Experimental Data: A Case Study of a this compound Derivative
A study on the synthesis and crystal structure of 4-amino-3,5-difluorobenzonitrile, a derivative of this compound, provides valuable experimental data.[10]
| Compound | Formula | Crystallization Method | Solvent | Crystal System | Space Group |
| 4-amino-3,5-difluorobenzonitrile | C₇H₄F₂N₂ | Slow Evaporation | Acetonitrile | Monoclinic | P2₁/c |
In this specific case, high-quality single crystals were obtained through the straightforward method of slow evaporation from an acetonitrile solution.[10] This suggests that for this class of compounds, conventional crystallization techniques can be highly effective.
Detailed Experimental Protocols
Synthesis of a this compound Derivative (4-amino-3,5-difluorobenzonitrile)
This protocol is adapted from the synthesis of a related compound, 4-amino-3,5-difluorobenzoic acid, from 4-amino-3,5-difluorobenzonitrile.[10]
Materials:
-
This compound
-
Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation setup)
-
Appropriate solvent (e.g., Methanol, Ethanol)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of the Nitrile Group: The nitrile group of this compound is reduced to an aminomethyl group. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reduction with a reagent like sodium borohydride in an appropriate solvent.
-
Work-up and Extraction: After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization to obtain the pure 3,5-difluoro-4-(aminomethyl)pyridine.
Single-Crystal X-ray Diffraction (SCXRD)
The following is a generalized protocol for obtaining the crystal structure of a small molecule.[3][11]
Materials:
-
High-quality single crystal (typically >0.1 mm in all dimensions)[3]
-
Paratone oil or other cryoprotectant[6]
-
Mounting loop
-
Goniometer head
-
X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope. The crystal is coated in a cryoprotectant like paratone oil and mounted on a loop, which is then attached to a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal in the X-ray beam, and the diffraction pattern is recorded by the detector at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to obtain an initial electron density map.[3] An initial model of the molecule is fitted to the electron density map, and the atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.[3]
Visualizing the Workflow and Methodologies
To better illustrate the process, the following diagrams created using the DOT language visualize the experimental workflow and the relationship between different crystallization techniques.
Caption: Experimental workflow for obtaining the X-ray crystal structure.
Caption: Relationship between common crystallization techniques.
Alternative Structure Determination Methods
While single-crystal X-ray diffraction is the gold standard for determining the atomic structure of small molecules, obtaining suitable crystals can be a bottleneck.[1][2] In such cases, alternative techniques can be considered.
-
Powder X-ray Diffraction (PXRD): This technique can be used to determine the crystal structure from a polycrystalline powder.[11] While more challenging for complex organic molecules, recent advancements in software and hardware have made it a viable alternative when single crystals cannot be grown.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR primarily provides information about the connectivity and local environment of atoms, advanced techniques like NOESY can provide through-space distance constraints that can help in determining the 3D structure in solution.
-
Computational Modeling: In conjunction with spectroscopic data, computational methods like Density Functional Theory (DFT) can be used to predict the most stable conformation of a molecule, providing valuable structural insights.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
Reactivity Showdown: 3,5-Difluoroisonicotinonitrile vs. 3,5-Dichloroisonicotinonitrile in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Halogenated pyridines, in particular, are versatile intermediates, with their reactivity profile being a critical consideration. This guide provides a comparative analysis of the reactivity of 3,5-difluoroisonicotinonitrile and 3,5-dichloroisonicotinonitrile, focusing on their behavior in nucleophilic aromatic substitution (SNA r) reactions.
The inherent reactivity of these two compounds is a subject of significant interest in medicinal chemistry and materials science. The choice between a fluoro- or chloro-substituted pyridine can profoundly impact reaction efficiency, yield, and regioselectivity. This comparison will delve into the underlying electronic effects that govern their reactivity and provide a framework for experimental validation.
Theoretical Reactivity Profile
Nucleophilic aromatic substitution on pyridines, particularly those bearing electron-withdrawing groups like the nitrile moiety in isonicotinonitriles, proceeds through a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the halide leaving group restores the aromaticity of the ring.
The rate-determining step in this process is typically the initial nucleophilic attack. Consequently, factors that stabilize the Meisenheimer intermediate will accelerate the reaction. The high electronegativity of fluorine compared to chlorine suggests that this compound would be more reactive towards nucleophiles. The fluorine atoms exert a stronger inductive electron-withdrawing effect, making the carbon atoms at positions 3 and 5 more electrophilic and better able to accommodate the incoming negative charge in the transition state.
Comparative Data Summary
| Parameter | This compound | 3,5-Dichloroisonicotinonitrile | Rationale |
| Relative Reaction Rate | Higher | Lower | The greater electronegativity of fluorine enhances the electrophilicity of the carbon centers and stabilizes the Meisenheimer intermediate more effectively. |
| Reaction Yield | Potentially Higher | Potentially Lower | Faster reaction rates with the fluoro-derivative can lead to higher product yields in a given timeframe and may reduce the formation of side products that can arise from prolonged reaction times or harsher conditions. |
| Reaction Conditions | Milder | More Forcing | Due to its higher reactivity, reactions with this compound can often be conducted at lower temperatures and with shorter reaction times. |
| Leaving Group Ability | Better (in this context) | Poorer (in this context) | In SNAr, the bond strength of the carbon-halogen bond is less critical than the ability of the halogen to stabilize the transition state of the rate-determining nucleophilic attack. Fluorine excels in this role.[1][2] |
Experimental Protocols
To empirically validate the predicted reactivity differences, a standardized set of kinetic experiments can be performed. A common method involves monitoring the reaction progress using UV-Vis spectrophotometry or HPLC under pseudo-first-order conditions.
General Experimental Protocol for Kinetic Analysis
Objective: To determine the second-order rate constants for the reaction of this compound and 3,5-dichloroisonicotinonitrile with a model nucleophile (e.g., piperidine or sodium methoxide).
Materials:
-
This compound
-
3,5-Dichloroisonicotinonitrile
-
Nucleophile (e.g., Piperidine)
-
Anhydrous solvent (e.g., Acetonitrile or DMSO)
-
Internal standard for HPLC analysis (e.g., dodecane)
-
Thermostated reaction vessel
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of the isonicotinonitriles, the nucleophile, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a thermostated reaction vessel, equilibrate a solution of the isonicotinonitrile and the internal standard to the desired reaction temperature (e.g., 25 °C).
-
Initiation: Initiate the reaction by adding a pre-equilibrated solution of the nucleophile. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Monitoring: At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by adding a dilute acid), and analyze the concentration of the remaining isonicotinonitrile and the formed product by HPLC or monitor the formation of the product in real-time using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the natural logarithm of the concentration of the isonicotinonitrile versus time. The slope of this plot will give the pseudo-first-order rate constant (kobs).
-
Determination of Second-Order Rate Constant: Repeat the experiment with varying concentrations of the nucleophile. Plot kobs versus the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k2).
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two compounds, from theoretical prediction to experimental validation.
Caption: Workflow for comparing the reactivity of 3,5-dihaloisonicotinonitriles.
Nucleophilic Aromatic Substitution Mechanism
The diagram below outlines the generally accepted mechanism for the SNAr reaction on a 3,5-dihalopyridine.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
Based on fundamental principles of physical organic chemistry, this compound is predicted to be significantly more reactive towards nucleophiles in SNAr reactions than 3,5-dichloroisonicotinonitrile. This enhanced reactivity is attributed to the superior ability of the fluorine atoms to stabilize the negatively charged Meisenheimer intermediate through their strong inductive electron-withdrawing effect. For synthetic applications, this translates to the potential for milder reaction conditions, shorter reaction times, and improved yields when using the fluorinated analogue. Experimental verification through kinetic studies is recommended to quantify this reactivity difference for specific nucleophile-solvent systems. This understanding is crucial for the rational design of synthetic routes and the efficient construction of complex molecules in drug discovery and materials science.
References
The Fluorine Factor: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Isonicotinonitrile Analogs in Biological Systems
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of the biological activity of fluorinated versus non-fluorinated isonicotinonitrile analogs, a privileged core in numerous therapeutic agents. While direct head-to-head comparative studies on a series of isonicotinonitrile analogs are scarce in publicly available literature, this guide synthesizes the established principles of fluorine's effects and draws upon relevant examples to illuminate the potential impact of fluorination on this important chemical class.
The introduction of fluorine into a molecule can profoundly influence its physicochemical and biological properties. These changes stem from fluorine's unique characteristics: its small size (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine bond.[1] Consequently, fluorination can modulate a compound's metabolic stability, lipophilicity, basicity (pKa), and target-binding affinity.[1] In the context of isonicotinonitrile analogs, these modifications can translate into significant differences in their biological activity, including enzyme inhibition and cytotoxicity.
Case Study: Diaryl Ether Inhibitors of InhA
A study on diaryl ether inhibitors of the Mycobacterium tuberculosis enzyme InhA provides a valuable, albeit indirect, comparison. The study synthesized and evaluated a series of compounds, including analogs with a 4'-pyridyl B-ring containing a cyano group (an isonicotinonitrile moiety) and a 2'-pyridyl B-ring with a fluorine substituent. While not a direct comparison of a fluorinated versus a non-fluorinated isonicotinonitrile, the data offers insights into the structure-activity relationships (SAR) of these related pyridine nitrile scaffolds.[2]
The researchers found that the introduction of a cyano group on the 4'-pyridyl ring (forming an isonicotinonitrile derivative) and a fluorine atom on the 2'-pyridyl ring both led to potent, slow-onset inhibition of the InhA enzyme.[2] This suggests that electron-withdrawing substituents on the pyridine ring, such as a nitrile or a fluorine, can favorably impact the inhibitory activity of this class of compounds.[2]
Comparative Biological Data
| Compound ID | B-Ring Structure | IC50 (µM) for InhA | Antibacterial MIC (µg/mL) |
| PT115 | 4'-Cyano-pyridyl (Isonicotinonitrile) | 0.05 ± 0.01 | >100 |
| PT161 | 2'-Fluoro-pyridyl | 0.02 ± 0.01 | >100 |
Data extracted from a study on diaryl ether inhibitors of InhA.[2] It is important to note that these are not direct fluorinated/non-fluorinated analogs of the same parent isonicotinonitrile.
Experimental Protocols
To ensure the reproducibility of biological activity data, standardized experimental protocols are crucial. Below is a generalized methodology for an enzyme inhibition assay, a common technique for evaluating compounds like isonicotinonitrile analogs.
InhA Enzyme Inhibition Assay
This protocol is based on the methodology described for the evaluation of diaryl ether inhibitors of InhA.[2]
-
Enzyme and Substrate Preparation: Recombinant InhA enzyme is expressed and purified. The NADH substrate is prepared in the assay buffer.
-
Compound Preparation: The test compounds (fluorinated and non-fluorinated isonicotinonitrile analogs) are dissolved in a suitable solvent, typically DMSO, to create stock solutions. Serial dilutions are then prepared to obtain a range of concentrations for testing.
-
Assay Procedure:
-
The InhA enzyme is pre-incubated with the test compound at various concentrations for a defined period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the NADH substrate.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction velocities are calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Conclusion
For researchers in drug discovery, the key takeaway is that the impact of fluorination is highly context-dependent, relying on the specific position of the fluorine atom(s) and the topology of the target's binding site. Therefore, the synthesis and evaluation of both fluorinated and non-fluorinated analogs remain a critical step in the optimization of isonicotinonitrile-based drug candidates. Future studies providing direct, quantitative comparisons will be invaluable in further elucidating the precise structure-activity relationships and guiding the rational design of next-generation therapeutics.
References
structure-activity relationship (SAR) studies of 3,5-Difluoroisonicotinonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical target in drug discovery, playing a pivotal role in the innate immune signaling pathways. Dysregulation of IRAK4 is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. This guide provides a comparative overview of different chemical scaffolds of IRAK4 inhibitors, their structure-activity relationships (SAR), and a look at key clinical candidates. While specific SAR studies on 3,5-Difluoroisonicotinonitrile derivatives as a distinct class were not prominently identified in the literature, this guide will focus on broader categories of IRAK4 inhibitors, including pyridine-based scaffolds, which could conceptually include such derivatives.
Quantitative Comparison of IRAK4 Inhibitors
The following tables summarize the in vitro potency of various IRAK4 inhibitors from different chemical classes. This data allows for a direct comparison of their efficacy at the enzymatic and cellular levels.
Table 1: Potency of Clinical and Preclinical IRAK4 Inhibitors
| Compound Name | Alternative Names | Chemical Class | IRAK4 IC50 (nM) | Cellular Assay IC50 (nM) |
| Zimlovisertib | PF-06650833 | Lactam | 0.2[1] | 2.4 (PBMC)[1] |
| Emavusertib | CA-4948 | Thiazole-carboxamide | 57[2] | <250 (THP-1)[2][3] |
| Zabedosertib | BAY 1834845 | Indazole-carboxamide | 3.55[4] | - |
| IRAK4-IN-4 | Compound 15 | Not Specified | 2.8[5] | - |
| IRAK-1/4 Inhibitor I | - | Not Specified | 200[6] | - |
| AZ1495 | - | Not Specified | 5 | - |
Table 2: Potency of Representative Compounds from Different Scaffolds
| Scaffold Class | Representative Compound | IRAK4 IC50 (nM) |
| Aminobenzimidazole | Compound 16 (from Powers et al.) | Potent, specific value not stated[7] |
| Imidazo[1,2-a]pyridine | - | Potent inhibition established[8] |
| 4,6-Diaminonicotinamide | Compound 29 (from Bhide et al.) | Potent, specific value not stated[9] |
| Oxazolo[4,5-b]pyridine | Compound 42 | 8.9[10] |
| 2,3-Dihydrobenzofuran | Compound 22 | 8.7[11] |
Structure-Activity Relationship (SAR) Insights Across Scaffolds
The development of potent and selective IRAK4 inhibitors has led to the exploration of various chemical scaffolds. Here, we summarize key SAR findings for some of the most studied classes.
-
Aminobenzimidazoles: Initial high-throughput screening identified acyl-2-aminobenzimidazoles as potent IRAK4 inhibitors.[12] SAR studies revealed that modifications at the 5-position of the benzimidazole ring and N-alkyl substitutions led to improved potency.[12] The central amide linkage was found to be crucial for inhibitory activity.[13]
-
Pyridine and Thiazole Amides: A thiazole amide was an early hit in IRAK4 inhibitor discovery. Subsequent SAR exploration led to the development of potent pyridine amide analogues with good solubility and in vivo exposure.[12]
-
Imidazo[1,2-a]pyridines: This class of compounds has been established as a novel scaffold for IRAK4 inhibition.[8] Structure-based design, including in silico docking and analysis of surrogate crystal structures, has been instrumental in understanding their binding mode and guiding SAR.[14]
-
4,6-Diaminonicotinamides: This novel class of IRAK4 inhibitors has shown significant potency. X-ray crystallography of inhibitors bound to IRAK4 has been crucial in guiding optimization efforts, leading to compounds with sub-micromolar potency in cellular assays.[9][15]
-
Lactams (e.g., Zimlovisertib): The discovery of Zimlovisertib (PF-06650833) involved extensive SAR studies. Key findings include a non-linear potency SAR with the isoquinoline ether substituent and a significant potency enhancement upon fluorine substitution on the lactam ring.[16][17]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of IRAK4 inhibitors.
IRAK4 Biochemical Kinase Assay (Generic)
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IRAK4.
Methodology:
-
Reagents: Recombinant full-length activated IRAK4 enzyme, peptide substrate, ATP, and test compounds.
-
Procedure: The assay is typically performed in a 384-well plate format.
-
Test compounds are serially diluted and pre-incubated with the IRAK4 enzyme.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (often at a concentration close to the Km for ATP).
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The level of substrate phosphorylation is quantified. This can be done using various detection methods, such as:
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay): This method uses a europium-labeled anti-phosphopeptide antibody to detect the phosphorylated substrate.[16]
-
Radioisotope Assay: This method uses [γ-33P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay: Inhibition of TLR-induced Cytokine Production (Generic)
Objective: To measure the ability of a test compound to inhibit IRAK4-mediated signaling in a cellular context.
Methodology:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line such as THP-1 are commonly used.[2][16]
-
Procedure:
-
Cells are plated in a 96-well plate and pre-incubated with serial dilutions of the test compound.
-
Signaling is initiated by stimulating a Toll-like receptor (TLR). Common stimuli include:
-
R848: A TLR7/8 agonist.[16]
-
LPS (Lipopolysaccharide): A TLR4 agonist.
-
-
After an incubation period (typically several hours), the cell culture supernatant is collected.
-
The concentration of a downstream pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.[1]
-
Data Analysis: IC50 values are determined by plotting the percent inhibition of cytokine production against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: IRAK4 Signaling Pathway in Innate Immunity.
Experimental Workflow
Caption: General Workflow for IRAK4 Inhibitor Discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent, selective, and orally bioavailable inhibitors of interleukin-1 receptor-associate kinase-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IRAK-4 inhibitors. Part II: a structure-based assessment of imidazo[1,2-a]pyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 16. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of PIM Kinase Inhibition: A Comparative Guide to Nicotinonitrile-Based Compounds
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comparative analysis of in vitro assay results for a series of nicotinonitrile-based compounds as inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers. The data presented here, primarily drawn from a key study on nicotinonitrile-derived apoptotic inducers, is compared against established PIM kinase inhibitors to offer a clear perspective on their potential.
Unveiling the Potency: A Head-to-Head Comparison
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of synthesized nicotinonitrile derivatives against the three PIM kinase isoforms: PIM-1, PIM-2, and PIM-3. For context, the performance of well-characterized, commercially available PIM kinase inhibitors is also included.
| Compound ID | PIM-1 IC50 (µM) | PIM-2 IC50 (µM) | PIM-3 IC50 (µM) | Reference |
| Nicotinonitrile Derivatives | ||||
| Compound 8c | 0.35 | 0.41 | 0.38 | [1] |
| Compound 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 | [1] |
| Compound 9a | 0.52 | 0.63 | 0.55 | [1] |
| Compound 9e | 0.48 | 0.55 | 0.51 | [1] |
| Compound 12 | 0.94 | 1.12 | 1.05 | [1] |
| Established PIM Kinase Inhibitors | ||||
| SGI-1776 | 0.007 | 0.363 | 0.069 | [2] |
| AZD1208 | 0.0004 | 0.005 | 0.0019 | [3] |
| TCS PIM-1 1 | 0.05 | >20 | Not Reported | [3] |
| Staurosporine (Pan-kinase inhibitor) | ~0.0167 | Not Reported | Not Reported | [4] |
Data for nicotinonitrile derivatives is sourced from a study by Aboukhatwa et al. (2022)[1].
The PIM Kinase Signaling Pathway: A Target for Cancer Therapy
PIM kinases are crucial downstream effectors in various signaling pathways initiated by cytokines and growth factors, most notably the JAK/STAT pathway.[2] Upon activation, these kinases phosphorylate a multitude of substrates that regulate fundamental cellular processes such as cell cycle progression, proliferation, and survival.[5] The constitutive activity of PIM kinases, often observed in cancer cells, contributes to tumorigenesis by promoting cell survival and inhibiting apoptosis.[5] The diagram below illustrates a simplified representation of the PIM kinase signaling cascade.
Caption: Simplified PIM Kinase Signaling Pathway.
Behind the Numbers: Experimental Protocols
The determination of a compound's inhibitory potency is paramount. The following outlines a typical biochemical assay protocol used to determine the IC50 values of inhibitors against PIM kinases.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[2][6]
Materials:
-
Recombinant PIM-1, PIM-2, or PIM-3 enzyme
-
Kinase-specific peptide substrate (e.g., a derivative of the BAD protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., nicotinonitrile derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute to the final desired concentrations in kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µl of the test compound solution or DMSO (for control).
-
Add 2 µl of a solution containing the PIM kinase enzyme.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.[6]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: ADP-Glo™ Kinase Assay Workflow.
References
- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Computational Modeling of 3,5-Difluoroisonicotinonitrile Reaction Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoroisonicotinonitrile is a key building block in medicinal chemistry, valued for its role in the synthesis of complex heterocyclic scaffolds. The strategic placement of fluorine atoms and the electron-withdrawing nitrile group on the pyridine ring significantly influences its reactivity, primarily through Nucleophilic Aromatic Substitution (SNAr) pathways. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes.
This guide provides a comparative overview of computational models relevant to the SNAr reactions of this compound. While direct computational and experimental studies on this specific molecule are not extensively available in the current literature, this document draws parallels from computational investigations on structurally and electronically similar fluorinated and electron-deficient pyridine derivatives. By examining these analogous systems, we can infer the likely reaction mechanisms for this compound and provide a framework for future experimental validation.
The Mechanistic Dichotomy in SNAr Reactions
The SNAr reaction is a cornerstone of aromatic chemistry. Traditionally, it is depicted as a two-step process involving the formation of a stabilized intermediate known as a Meisenheimer complex. However, recent computational and experimental studies have revealed that a concerted mechanism, where bond formation and bond breaking occur in a single step, is also a viable pathway, particularly for substrates with good leaving groups like fluoride.[1][2]
The operative mechanism, whether stepwise or concerted, is influenced by several factors:
-
The nature of the nucleophile: Stronger nucleophiles can favor a concerted pathway.
-
The stability of the leaving group: Fluoride is a competent leaving group that can support a concerted mechanism.
-
The electronic properties of the aromatic system: Electron-withdrawing groups, such as the nitrile group in this compound, activate the ring for nucleophilic attack and can stabilize the transition state of either pathway.[3]
-
Solvent effects: The polarity of the solvent can influence the stability of charged intermediates and transition states.
Comparative Analysis of Computational Models for Analogous Systems
The following table summarizes key findings from computational studies on SNAr reactions of pyridine derivatives that are analogous to this compound. These studies utilize Density Functional Theory (DFT) to model the reaction pathways and determine the activation energies for both stepwise and concerted mechanisms.
| Substrate | Nucleophile | Computational Method | Key Findings | Reference |
| 2-Ethoxy-3,5-dinitropyridine | Piperidine | DFT | The electron-withdrawing nitro groups enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack. The study suggests a concerted SNAr mechanism is plausible. | [3] |
| 2-Methoxy-3,5-dinitropyridine | Piperidine | DFT | Similar to the ethoxy derivative, the nitro groups play a crucial role in activating the ring for a concerted nucleophilic substitution. | [4] |
| General Aryl Fluorides | Various Nucleophiles | DFT | The electron affinity of the aryl fluoride can be used as a descriptor to predict whether a concerted or stepwise mechanism is favored. | [2] |
| 2-Chloropyridines | Benzyl alcohol | DFT | Explored the correlation between computed electronic descriptors and experimentally determined free energies of activation for SNAr reactions. | [5] |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the generalized stepwise and concerted SNAr pathways.
Caption: Generalized stepwise SNAr mechanism.
References
A Comparative Guide: HPLC and UPLC Method Development for Purity Analysis of 3,5-Difluoroisonicotinonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the method development and purity analysis of 3,5-Difluoroisonicotinonitrile, a key building block in medicinal chemistry. This document outlines detailed experimental protocols and presents supporting data to guide the selection of the most appropriate analytical technique.
Introduction to HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) is a well-established and robust analytical technique widely used in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[1] It operates by pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase).
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures.[2][3][4] This results in several key advantages over traditional HPLC, including increased resolution, higher sensitivity, and significantly faster analysis times.[2][3][5]
Experimental Protocols
Detailed methodologies for the development of both HPLC and UPLC methods for the purity analysis of this compound are presented below. These protocols are designed to serve as a starting point for method development and validation.
HPLC Method Development Protocol
Objective: To develop a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from its potential impurities.
Instrumentation and Columns:
-
HPLC System: An Alliance HPLC System with a 2996 Photodiode Array (PDA) Detector or equivalent.[6]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for reversed-phase chromatography.[7]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical starting gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of this compound)
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.
UPLC Method Development Protocol
Objective: To develop a rapid and high-resolution UPLC method for the purity analysis of this compound, offering improved throughput and sensitivity.
Instrumentation and Columns:
-
UPLC System: An ACQUITY UPLC System with a PDA Detector or equivalent.[8]
-
Column: A sub-2 µm particle size column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: The gradient can be significantly shorter due to the higher efficiency of the UPLC column:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent to a concentration of approximately 0.5 mg/mL. Due to the higher sensitivity of UPLC, a lower concentration may be feasible.
Data Presentation and Comparison
The following tables summarize the expected quantitative performance differences between the developed HPLC and UPLC methods for the purity analysis of this compound.
Table 1: Method Performance Comparison
| Parameter | HPLC Method | UPLC Method |
| Run Time | ~25 minutes | ~5 minutes |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | > 2.5 |
| Theoretical Plates | ~10,000 | ~25,000 |
| Peak Capacity | ~150 | ~300 |
| Limit of Detection (LOD) | ~0.01% | ~0.003% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.01% |
Table 2: Solvent Consumption and Throughput
| Parameter | HPLC Method | UPLC Method |
| Solvent Consumption per Run | ~25 mL | ~2 mL |
| Samples Analyzed per Hour | ~2 | ~12 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships in the method development process.
Caption: Workflow for HPLC/UPLC method development and validation.
Caption: Comparison of key features between HPLC and UPLC.
Conclusion
The choice between HPLC and UPLC for the purity analysis of this compound depends on the specific needs of the laboratory.
HPLC remains a robust and reliable technique, suitable for routine quality control where high throughput is not the primary concern. Its lower operating pressure and wider availability of instrumentation make it a cost-effective option.
UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[2][3] For laboratories focused on high-throughput screening, rapid method development, and the detection of trace-level impurities, UPLC is the superior choice. The reduction in solvent consumption also contributes to lower operating costs and a more environmentally friendly analytical process.[2] While the initial investment in UPLC instrumentation is higher, the long-term benefits in productivity and data quality can justify the cost.[3]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. niito.kz [niito.kz]
- 3. pharmaguru.co [pharmaguru.co]
- 4. quora.com [quora.com]
- 5. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
A Spectroscopic Showdown: Differentiating 3,5-Difluoroisonicotinonitrile and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical, yet often challenging, step in chemical synthesis and characterization. This guide provides a comparative spectroscopic analysis of 3,5-Difluoroisonicotinonitrile and its structural isomers, offering a framework for their unambiguous differentiation.
The subtle differences in fluorine and cyano group placement across the pyridine ring of this compound and its isomers give rise to unique spectral fingerprints. This publication details the expected variations in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental spectra for these specific compounds in public databases, this guide leverages established spectroscopic principles and predicted data from computational models to highlight the key distinguishing features.
Comparative Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and a selection of its isomers. These values serve as a guide for interpreting experimental results.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |
| This compound | H2/H6: ~8.6 (d) | C2/C6: ~160 (dd), C3/C5: ~145 (dd), C4: ~110 (t), CN: ~115 |
| 2,6-Difluoroisonicotinonitrile | H3/H5: ~7.2 (t) | C2/C6: ~165 (d), C3/C5: ~110 (t), C4: ~130 (t), CN: ~114 |
| 2,5-Difluoroisonicotinonitrile | H3: ~8.7 (s), H4: ~7.9 (dd), H6: ~8.5 (d) | C2: ~158 (d), C3: ~120 (d), C4: ~135 (dd), C5: ~150 (d), C6: ~148 (d), CN: ~116 |
Note: Predictions are based on computational models and may vary from experimental values. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Compound | C≡N Stretch | C-F Stretch | Aromatic C=C/C=N Stretch |
| This compound | ~2240 | ~1300-1100 | ~1600-1400 |
| 2,6-Difluoroisonicotinonitrile | ~2235 | ~1300-1100 | ~1610-1420 |
| 2,5-Difluoroisonicotinonitrile | ~2238 | ~1300-1100 | ~1590-1410 |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Pattern |
| This compound | 140.02 | Loss of HCN, loss of F |
| 2,6-Difluoroisonicotinonitrile | 140.02 | Loss of HCN, loss of F |
| 2,5-Difluoroisonicotinonitrile | 140.02 | Loss of HCN, loss of F |
Experimental Workflow and Methodologies
The following diagram and protocols outline the standard procedures for the spectroscopic analysis of difluoroisonicotinonitrile isomers.
The Impact of Fluorine in Drug Design: A Comparative Analysis of 3,5-Difluoroisonicotinonitrile
A detailed guide for researchers on the benefits of fluorine substitution in drug discovery, focusing on 3,5-Difluoroisonicotinonitrile and its non-fluorinated and mono-fluorinated analogs.
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, target binding affinity, and pharmacokinetic profile. This guide provides a comparative analysis of this compound against its non-fluorinated parent, isonicotinonitrile, and a mono-fluorinated analog, 3-fluoroisonicotinonitrile. By examining key drug-like properties, this document aims to provide researchers, scientists, and drug development professionals with insights into the rational design of fluorinated pyridine-based therapeutics.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine atoms onto the pyridine ring significantly modulates its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | Predicted pKa (Pyridine Nitrogen) | Predicted logP |
| Isonicotinonitrile | 1.88 | 0.58 | |
| 3-Fluoroisonicotinonitrile | 0.55 | 0.87 | |
| This compound | -1.21 | 1.16 |
Note: The pKa and logP values presented are computationally predicted and may differ from experimental values.
Key Observations:
-
pKa Reduction: The strong electron-withdrawing nature of the fluorine atoms significantly reduces the basicity of the pyridine nitrogen. This is evident from the progressive decrease in the predicted pKa values with increasing fluorination. A lower pKa can influence a drug's ionization state at physiological pH, which can impact its solubility, cell membrane permeability, and binding to the target protein.
-
Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, as reflected in the predicted logP values. Enhanced lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
By strategically placing fluorine atoms at positions susceptible to metabolic oxidation, the metabolic "soft spots" of a molecule can be blocked. In the case of this compound, the fluorine atoms at the 3 and 5 positions can shield the pyridine ring from oxidative metabolism, leading to a longer biological half-life and improved oral bioavailability compared to its non-fluorinated counterpart. While direct comparative experimental data for these specific molecules is limited, the principle of using fluorine as a metabolic blocker is a well-established strategy in drug design.[1]
Potential Role in Kinase Inhibition: Targeting the PI3K/Akt Signaling Pathway
The 3,5-difluoropyridine scaffold is found in a number of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The fluorine atoms can form favorable interactions with amino acid residues in the kinase active site, thereby enhancing binding affinity and selectivity.
The PI3K/Akt signaling pathway is a critical pathway that regulates cell growth, proliferation, and survival.[2][3][4][5][6] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development. Small molecule inhibitors that target kinases within this pathway, such as PI3K and Akt, often feature fluorinated heterocyclic scaffolds to optimize their drug-like properties.
Below is a diagram illustrating the PI3K/Akt signaling pathway and potential points of inhibition.
Caption: The PI3K/Akt signaling pathway and potential inhibition points.
Experimental Protocols
To facilitate the experimental validation of the predicted properties and the biological activity of this compound and its analogs, detailed protocols for key assays are provided below.
Protocol for pKa Determination by Potentiometric Titration
This method determines the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.[3][7]
Materials:
-
Potentiometer with a calibrated pH electrode
-
Standard aqueous buffers (pH 4, 7, and 10)
-
Test compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution
-
Magnetic stirrer and stir bar
-
Nitrogen gas supply
Procedure:
-
Calibration: Calibrate the potentiometer using the standard aqueous buffers.
-
Sample Preparation: Dissolve the test compound in water or a suitable co-solvent to a final concentration of approximately 1 mM.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel on the magnetic stirrer. Add KCl solution to maintain a constant ionic strength. Purge the solution with nitrogen gas to remove dissolved carbon dioxide.
-
Acidification: For a basic compound, acidify the solution to a pH of 1.8-2.0 with 0.1 M HCl.
-
Titration: Titrate the solution with 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches 12-12.5.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve. Perform the titration in triplicate to ensure accuracy.
Protocol for logP Determination by the Shake-Flask Method
This "gold standard" method directly measures the partition coefficient of a compound between n-octanol and water.[1][8][9]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Separatory funnels or vials
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in either n-octanol or water.
-
Partitioning: In a separatory funnel or vial, add a known volume of the n-octanol and water phases. Add a small amount of the compound stock solution.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Protocol for Human Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[10][11][12][13][14]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls. Prepare the HLM suspension in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the HLM suspension to each well. Add the test compound to initiate a pre-incubation at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system serves as a negative control.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.
Conclusion
The incorporation of fluorine atoms, as exemplified by the comparison of this compound with its analogs, offers a powerful strategy to modulate key physicochemical and pharmacokinetic properties in drug design. The predicted decrease in pKa and increase in lipophilicity, coupled with the anticipated enhancement in metabolic stability, highlight the potential of this scaffold for developing novel therapeutics. The provided experimental protocols offer a framework for the empirical validation of these properties and for advancing the development of next-generation fluorinated drug candidates.
References
- 1. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Novel Nicotinonitrile-Derived Compounds
For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a detailed comparison of novel nicotinonitrile derivatives as promising inhibitors of Pim kinases, a family of serine/threonine kinases implicated in various cancers. The data presented is derived from a study focused on the design, synthesis, and biological evaluation of these compounds, offering valuable insights into their structure-activity relationships and therapeutic potential.
Enzyme Inhibition Constants: A Head-to-Head Comparison
The inhibitory activity of a selection of synthesized nicotinonitrile derivatives against the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3) was quantified by determining their half-maximal inhibitory concentrations (IC50). The results, summarized in the table below, highlight the potency of these compounds, with several exhibiting sub-micromolar to low micromolar efficacy. For context, the well-known pan-kinase inhibitor Staurosporine was used as a reference compound.
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) |
| 8c | 1.25 | 1.87 | 2.54 |
| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 |
| 9a | 3.16 | 4.22 | 5.01 |
| 9e | 0.98 | 1.15 | 1.33 |
| 12 | 6.31 | 7.94 | 8.91 |
| Staurosporine | 0.016 | 0.022 | 0.019 |
Data sourced from a study on nicotinonitrile-derived apoptotic inducers as Pim kinase inhibitors.[1]
Among the evaluated compounds, derivative 8e emerged as the most potent inhibitor, demonstrating significant activity against all three Pim kinase isoforms with IC50 values at or below 0.28 µM.[1] This potency is comparable in magnitude to the reference inhibitor, Staurosporine, underscoring the potential of this chemical scaffold.
Deciphering the Mechanism: The Pim Kinase Signaling Pathway
Pim kinases are key regulators of several cellular processes that are critical for cancer cell survival and proliferation. They exert their effects by phosphorylating a variety of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis. The diagram below illustrates a simplified signaling pathway involving Pim-1 kinase and its downstream targets.
Caption: Simplified Pim-1 Kinase Signaling Pathway.
Inhibition of Pim kinases by compounds such as the nicotinonitrile derivatives disrupts these downstream signaling events, leading to cell cycle arrest and induction of apoptosis in cancer cells. Mechanistic studies on compound 8e in HepG2 liver cancer cells confirmed its ability to induce cell cycle arrest at the G2/M phase and upregulate key apoptotic markers.[1]
Experimental Protocols: Ensuring Rigor and Reproducibility
The determination of enzyme inhibition constants requires robust and well-defined experimental protocols. The following section details the methodology for a typical in vitro kinase inhibition assay used to evaluate the potency of the nicotinonitrile derivatives.
In Vitro Kinase Inhibition Assay Workflow
The general workflow for determining the IC50 values of the kinase inhibitors is depicted in the diagram below. This process involves the preparation of reagents, execution of the kinase reaction, and subsequent data analysis.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Detailed Methodologies
Materials:
-
Pim-1, Pim-2, and Pim-3 kinase enzymes
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (nicotinonitrile derivatives) and Staurosporine
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Assay plates (e.g., 96-well or 384-well plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A stock solution of each test compound is prepared in 100% DMSO. A series of dilutions are then made to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup: The kinase reaction is typically performed in a multi-well plate. Each well contains the kinase enzyme in the appropriate assay buffer.
-
Inhibitor Addition: The serially diluted test compounds are added to the wells containing the kinase enzyme. A control with DMSO alone (no inhibitor) is also included.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP.
-
Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified. In the case of the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.
This comprehensive guide provides a comparative overview of novel nicotinonitrile-derived kinase inhibitors, their mechanism of action, and the experimental procedures used for their evaluation. The potent activity of compounds like 8e suggests that the nicotinonitrile scaffold is a promising starting point for the development of new anticancer therapeutics targeting the Pim kinase family. Further optimization of this series could lead to the discovery of even more potent and selective clinical candidates.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,5-Difluoroisonicotinonitrile
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Difluoroisonicotinonitrile, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on safety data sheets for similar fluorinated aromatic compounds, this substance is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3][4]
Always handle this chemical in a well-ventilated area or under a chemical fume hood. [1][4] Personal protective equipment (PPE) is mandatory to prevent exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves are required. Inspect for tears or holes before use.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are necessary.[1][2][5] |
| Lab Coat | A standard laboratory coat should be worn to protect skin and clothing.[1][5] |
| Respiratory Protection | If not handled in a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation occurs.[1] |
In case of accidental exposure, follow these first-aid measures immediately:
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]
-
In case of skin contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor for treatment advice.[1][2]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is to treat it as hazardous chemical waste and send it to an approved waste disposal plant.[1][4] Do not dispose of this chemical down the drain or in regular trash. [4]
1. Waste Characterization and Segregation:
-
Identify the Waste Stream: Classify this compound as a hazardous chemical waste. Due to its chemical structure (a fluorinated aromatic nitrile), it should be segregated into the halogenated organic waste stream .[5]
-
Do not mix with non-halogenated solvents or other incompatible waste types.[5] Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
2. Preparing for Disposal:
-
Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container should have a secure screw-top cap.[5]
-
Label the Waste Container: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.[5]
3. Waste Collection:
-
Solid Waste: If the compound is a solid, carefully transfer it into the designated waste container, avoiding the creation of dust.[1][3]
-
Liquid Waste: If the compound is in a solution, pour the liquid carefully into the designated waste container, avoiding splashes.[5]
-
Contaminated Materials: Any materials used to handle the compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of in the designated hazardous waste container.
-
Rinsate: Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must also be collected and added to the hazardous waste container.[5]
4. Storage and Transfer:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Keep the container tightly closed.[1][2]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[5] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4][5]
-
Control the Spill: For small spills, use an absorbent material like vermiculite or sand to contain the substance.
-
Collect the Spilled Material: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[1][5]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult the specific Safety Data Sheet (SDS) for the most detailed and accurate information.
References
Personal protective equipment for handling 3,5-Difluoroisonicotinonitrile
Essential Safety and Handling Guide for 3,5-Difluoroisonicotinonitrile
This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Summary
This compound is a compound that requires careful handling due to its potential health hazards. Based on data from structurally similar compounds like 3,5-Difluorobenzonitrile, it should be treated as a hazardous substance. Nitrile compounds can be toxic, and fluorinated aromatic compounds warrant cautious handling.[1][2]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[4] |
| Hazardous to the Aquatic Environment, Long-Term | 3 | H412: Harmful to aquatic life with long lasting effects[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[5] All work with this compound should be performed within a certified chemical fume hood.
Recommended PPE
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended if there is a splash hazard.[5][6] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before use.[7] | Prevents skin contact and absorption.[2] |
| Body Protection | A flame-resistant lab coat. For larger quantities, a chemical-resistant apron should be worn over the lab coat.[5][8] | Protects skin and clothing from contamination. |
| Respiratory Protection | All handling of the solid or solutions should be done in a chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] | Minimizes inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Preparation and Weighing:
-
Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
PPE: Don all required PPE before entering the designated work area.
-
Weighing: When weighing the solid compound, use a draft shield or weigh it within the fume hood to prevent the dispersal of fine particles.
-
Avoid Inhalation: Do not breathe dust or vapors.[9]
Experimental Use:
-
Containment: Keep the container tightly closed when not in use.[4][9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[9][10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[3]
-
Ventilation: Ensure the work is performed in a well-ventilated area at all times.[4][10]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Immediately call a POISON CENTER or doctor. Do not induce vomiting.[3][4] |
Spill Response Protocol:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand. Avoid generating dust.[10]
-
Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste.[6][9]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Waste Collection and Segregation:
-
Waste Characterization: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[7]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[7][11]
-
Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[7]
-
Rinsate: Any solvent used to rinse glassware contaminated with this compound must also be collected as hazardous waste.[7][12]
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor for pickup and disposal in an approved waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 2. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
